Technical Documentation Center

Msh, 4-nle-alpha- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Msh, 4-nle-alpha-
  • CAS: 64887-70-3

Core Science & Biosynthesis

Foundational

MSH, 4-nle-alpha- mechanism of action

Technical Monograph: [Nle4, D-Phe7]- -MSH (Afamelanotide) Subject: Mechanism of Action, Pharmacodynamics, and Experimental Validation Date: October 26, 2023 Executive Summary This technical guide analyzes the mechanism o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [Nle4, D-Phe7]-


-MSH (Afamelanotide) 
Subject:  Mechanism of Action, Pharmacodynamics, and Experimental Validation
Date:  October 26, 2023

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of [Nle4, D-Phe7]-


-MSH  (generic: Afamelanotide), a super-potent synthetic analog of 

-Melanocyte Stimulating Hormone (

-MSH). Unlike native

-MSH, which has a half-life of minutes, this analog utilizes specific structural modifications to resist enzymatic degradation and enhance receptor affinity.

Its primary utility lies in the treatment of Erythropoietic Protoporphyria (EPP) , where it acts as a "systemic photoprotectant." This guide deconstructs its signaling cascade from ligand binding to genomic DNA repair, providing researchers with the causal logic required for experimental replication.

Molecular Architecture & Structure-Activity Relationship (SAR)

The therapeutic efficacy of Afamelanotide stems from two critical amino acid substitutions in the native


-MSH sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2).
The Structural Modifications
PositionNative ResidueSubstitutionBiochemical Impact (Causality)
4 Methionine (Met)Norleucine (Nle) Oxidation Resistance: Methionine is prone to oxidation (sulfoxide formation), which reduces biological activity. Norleucine is isosteric but chemically stable, preventing oxidative inactivation.
7 L-Phenylalanine (L-Phe)D-Phenylalanine (D-Phe) Protease Resistance & Conformation: The D-isomer creates a

-turn conformation that locks the peptide into the bioactive shape required for the MC1R pocket. Crucially, it renders the peptide resistant to non-specific serum proteases, extending half-life from ~2 minutes (native) to ~30-60 minutes (analog).

Primary Mechanism: The MC1R Signaling Axis

The core mechanism is the agonism of the Melanocortin-1 Receptor (MC1R) , a


-protein coupled receptor expressed on melanocytes.[1]
The Signaling Cascade
  • Ligand Binding: [Nle4, D-Phe7]-

    
    -MSH binds MC1R with sub-nanomolar affinity (
    
    
    
    values often 10-100x lower than native
    
    
    -MSH).
  • Transduction: This induces a conformational change in MC1R, exchanging GDP for GTP on the

    
     subunit.
    
  • Amplification: Activated

    
     stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP) .
    
  • Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Transcriptional Control: PKA phosphorylates CREB (cAMP Response Element Binding protein) at Ser133.

  • Master Regulation: p-CREB recruits CBP/p300 to the promoter of MITF (Microphthalmia-associated Transcription Factor), triggering its expression.

  • Phenotypic Output: MITF activates the promoters of melanogenic enzymes: Tyrosinase (TYR) , TYRP1 , and DCT .

Visualization: The MC1R-MITF Pathway

MC1R_Pathway Afamelanotide [Nle4, D-Phe7]-α-MSH MC1R MC1R (Receptor) Afamelanotide->MC1R High Affinity Binding Gs Gs Protein MC1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Holoenzyme) cAMP->PKA Allosteric Activation CREB CREB PKA->CREB Phosphorylation (Ser133) pCREB p-CREB (Active) CREB->pCREB MITF MITF (Master Regulator) pCREB->MITF Transcription TargetGenes Tyrosinase / TYRP1 / DCT MITF->TargetGenes Upregulation Melanin Eumelanin Synthesis TargetGenes->Melanin Enzymatic Catalysis

Figure 1: The canonical signaling pathway of Afamelanotide, leading from receptor binding to eumelanogenesis.

Secondary Mechanism: Genomic Stability & DNA Repair[2]

Beyond pigmentation, [Nle4, D-Phe7]-


-MSH exerts a "genomic rescue" effect. This is critical for its indication in EPP and potential use in xeroderma pigmentosum.
Nucleotide Excision Repair (NER) Enhancement

Research indicates that MC1R signaling enhances the Nucleotide Excision Repair (NER) pathway, which removes bulky DNA lesions (like Cyclobutane Pyrimidine Dimers - CPDs) caused by UV radiation.

  • Mechanism: PKA phosphorylation events downstream of MC1R facilitate the nuclear localization of repair proteins (such as XPA) and the activation of ATR/ATM checkpoint kinases.

  • Result: Faster clearance of thymine dimers, reducing the mutation burden in keratinocytes and melanocytes.

The "Parasol" Effect (Eumelanin vs. Pheomelanin)

The drug forces a "class switch" from Pheomelanin to Eumelanin.

FeaturePheomelanin (Red/Yellow)Eumelanin (Black/Brown)
Structure Benzothiazine units5,6-dihydroxyindole (DHI) units
UV Interaction Generates ROS (Superoxide) upon UV exposureAbsorbs UV; Scavenges ROS
Impact Pro-oxidant (Damaging)Photoprotective (Shielding)

Experimental Validation Protocols

To validate the mechanism of [Nle4, D-Phe7]-


-MSH in a research setting, the following self-validating workflows are recommended.
Protocol A: cAMP Accumulation Assay (Receptor Activation)

Purpose: Verify that the ligand successfully binds MC1R and activates the Gs-AC axis. Control: Forskolin (Positive Control), Native


-MSH (Reference).
  • Cell Seeding: Seed B16-F10 melanoma cells or HEK293-MC1R transfectants (

    
     cells/well) in 96-well plates. Starve serum for 2 hours.
    
  • Induction: Treat with [Nle4, D-Phe7]-

    
    -MSH (Dose curve: 
    
    
    
    to
    
    
    ) for 30 minutes. Include IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.
  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA competitive immunoassay.

  • Validation Logic: The

    
     of the analog should be significantly lower (more potent) than native 
    
    
    
    -MSH.
Protocol B: Melanin Content Quantification (Phenotypic Output)

Purpose: Confirm downstream enzymatic activation and pigment synthesis.

  • Treatment: Incubate cells with 10 nM [Nle4, D-Phe7]-

    
    -MSH for 72 hours.
    
  • Solubilization: Wash cells with PBS, harvest, and lyse in 1N NaOH at 80°C for 1 hour.

  • Quantification: Measure absorbance at 405 nm. Normalize to total protein content (BCA Assay).

Visualization: Experimental Workflow (cAMP)

Experiment_Workflow Step1 Cell Seeding (HEK-MC1R or B16) Step2 Serum Starvation (2 Hours) Step1->Step2 Step3 Induction + Agonist + IBMX (PDE Inhibitor) Step2->Step3 Step4 Lysis (0.1M HCl or Buffer) Step3->Step4 Step5 Detection (TR-FRET / ELISA) Step4->Step5 Result Data Analysis (Sigmoidal Dose-Response) Step5->Result

Figure 2: Step-by-step workflow for validating G-protein coupling via cAMP accumulation.

References

  • Sawyer, T. K., et al. (1980). "[Nle4, D-Phe7]-alpha-melanocyte stimulating hormone: a highly potent alpha-melanotropin with ultrapotent biological activity." Proceedings of the National Academy of Sciences. Link

  • Bolognia, J., et al. (1989). "The effects of [Nle4, D-Phe7]-alpha-melanocyte stimulating hormone on the human melanocyte." Journal of Investigative Dermatology. Link

  • D'Orazio, J. A., et al. (2006). "Topical drug rescue strategy and skin protection based on the role of Mc1r in UV-induced tanning." Nature. Link

  • Barnetson, R. S., et al. (2006). "[Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers." Journal of Investigative Dermatology. Link

  • Kadekaro, A. L., et al. (2005). "Significance of the melanocortin 1 receptor in regulating DNA repair mechanisms in human melanocytes." Molecular Cancer Research. Link

Sources

Exploratory

4-Nle-alpha-MSH biological activity

An In-Depth Technical Guide to the Biological Activity of [Nle4]-α-MSH and its Superpotent Analogs Executive Summary Alpha-Melanocyte-Stimulating Hormone (α-MSH) is a pleiotropic neuropeptide with a well-documented role...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of [Nle4]-α-MSH and its Superpotent Analogs

Executive Summary

Alpha-Melanocyte-Stimulating Hormone (α-MSH) is a pleiotropic neuropeptide with a well-documented role in pigmentation, inflammation, and energy homeostasis. However, its therapeutic utility is hampered by its short biological half-life, a consequence of its susceptibility to oxidation and enzymatic degradation. The development of synthetic analogs, specifically [4-Norleucine]-α-MSH (4-Nle-α-MSH) and the superpotent [Nle4, D-Phe7]-α-MSH (NDP-MSH, Afamelanotide), has overcome these limitations, yielding molecules with enhanced stability, potency, and prolonged activity. This guide provides a comprehensive technical overview of the biological activities of these pivotal analogs, detailing their mechanism of action, the experimental frameworks for their evaluation, and their multifaceted physiological effects. Authored for researchers and drug development professionals, this document synthesizes mechanistic insights with field-proven methodologies to serve as a definitive resource on the subject.

Molecular Profile and Structure-Activity Relationship: The Rationale for Synthetic Analogs

The native α-MSH is a 13-amino acid peptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) derived from the pro-opiomelanocortin (POMC) precursor.[1][2] Its biological activity is critically dependent on the central 'message' sequence, His-Phe-Arg-Trp. Two key liabilities compromise its stability:

  • Oxidation: The methionine residue at position 4 (Met4) is highly susceptible to oxidation, which significantly reduces the peptide's biological activity.

  • Enzymatic Degradation: The peptide is rapidly cleaved by serum enzymes, particularly around the Phenylalanine at position 7 (Phe7).[3]

To address these vulnerabilities, strategic amino acid substitutions were introduced:

  • [Nle4]-α-MSH: The substitution of Met4 with Norleucine (Nle), an isosteric, non-oxidizable analog, confers significant resistance to oxidative damage without compromising receptor binding. This single modification enhances the stability and prolongs the biological activity of the peptide.[3]

  • [Nle4, D-Phe7]-α-MSH (NDP-MSH): This analog incorporates the Nle4 substitution and a second modification: the replacement of L-Phenylalanine at position 7 with its D-stereoisomer (D-Phe7). The D-amino acid at this position renders the peptide highly resistant to enzymatic degradation.[3] This dual modification results in a "superpotent" analog with dramatically increased potency and an exceptionally long biological half-life.[3][4]

Mechanism of Action: Melanocortin Receptor Agonism and Downstream Signaling

4-Nle-α-MSH and its analogs exert their effects by acting as agonists at a family of G-protein coupled receptors (GPCRs) known as melanocortin receptors (MCRs).[4][5] There are five MCR subtypes (MC1R through MC5R), and these peptides are notable for their broad-spectrum activity, potently binding to MC1R, MC3R, MC4R, and MC5R, but not MC2R (the ACTH receptor).[2][4]

The Canonical Gs-cAMP-PKA Pathway

The primary signaling cascade initiated by the binding of these analogs to MCRs (particularly MC1R, MC4R, and MC5R) is the activation of the Gs alpha subunit of the associated G-protein. This triggers a well-defined intracellular signaling cascade.[5][6]

  • Adenylyl Cyclase Activation: Gs-α activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]

  • CREB Phosphorylation and Gene Transcription: PKA phosphorylates the cAMP Response Element-Binding Protein (CREB) and other transcription factors. Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their expression.[7] A key target in melanocytes is the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis genes like tyrosinase.[7]

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane MCR MC1R/MC4R/MC5R G_protein Gαsβγ MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Converts Ligand [Nle4]-α-MSH Ligand->MCR Binding ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocation Gene Target Gene Transcription (e.g., MITF, Tyrosinase) Nucleus->Gene Initiates

Caption: Workflow for a competitive radioligand binding assay.

Anti-Inflammatory and Immunomodulatory Effects

α-MSH and its analogs are potent anti-inflammatory agents. [8]This activity is mediated through multiple MCRs expressed on various immune and non-immune cells. The underlying mechanism often involves the inhibition of the pro-inflammatory transcription factor NF-κB. [1]Activation of the MCR-cAMP-PKA pathway can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). [1]Studies have shown that NDP-MSH can inhibit Toll-Like Receptor (TLR) 2 and TLR4-induced activation of microglial cells, key players in neuroinflammation. [9]

Causality: This assay models an inflammatory response in vitro to quantify the anti-inflammatory efficacy of a test compound. Microglia (or macrophage cell lines like RAW 264.7) are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS), which activates TLR4. The subsequent release of inflammatory mediators, such as TNF-α, is measured. The ability of 4-Nle-α-MSH to reduce this release provides a direct measure of its anti-inflammatory potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary microglia or a suitable macrophage cell line into a 96-well culture plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of [Nle4, D-Phe7]-α-MSH. Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Inflammatory Challenge: Add a pro-inflammatory stimulus, such as LPS (a TLR4 agonist) or Pam3CSK4 (a TLR2 agonist), to all wells except the negative control. [9]4. Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for the production and secretion of inflammatory cytokines.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification (ELISA):

    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., TNF-α).

    • Coat a new 96-well plate with a capture antibody specific for the cytokine.

    • Add the collected supernatants and a series of known standards to the wells.

    • After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme's substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known standards.

    • Use the standard curve to calculate the concentration of the cytokine in each experimental sample.

    • Plot the cytokine concentration against the concentration of the test compound to determine its inhibitory effect and calculate an IC50 value.

Regulation of Metabolism and Feeding Behavior

In the central nervous system, particularly the hypothalamus, α-MSH analogs act on MC3R and MC4R to regulate energy homeostasis. [2][10][11]Activation of these receptors by centrally-acting α-MSH is anorexigenic, meaning it suppresses appetite and reduces food intake. [2][12]Furthermore, it can increase resting energy expenditure, an effect that is independent of leptin signaling. [13]This makes the central melanocortin system a key target for therapies aimed at treating obesity. [14][11]

Causality: To assess the central metabolic effects, the peptide is typically administered directly into the central nervous system (e.g., via intracerebroventricular injection) of laboratory animals to bypass the blood-brain barrier. The subsequent changes in food consumption and metabolic rate are monitored.

Experimental Workflow:

  • Animal Acclimation: House animals (e.g., rats or mice) in individual metabolic cages that can monitor food intake, water intake, and locomotor activity. Allow for an acclimation period.

  • Cannulation (Optional but Recommended): For precise central administration, surgically implant a guide cannula directed at a brain ventricle (e.g., the lateral ventricle).

  • Baseline Measurement: Monitor food intake and energy expenditure for a baseline period (e.g., 24-48 hours) before any treatment.

  • Peptide Administration: Administer the α-MSH analog or a vehicle control via the desired route (e.g., intracerebroventricular injection).

  • Post-injection Monitoring:

    • Food Intake: Measure the cumulative food intake at several time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

    • Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER) and total energy expenditure.

  • Data Analysis: Compare the food intake and energy expenditure data between the peptide-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The synthetic α-MSH analog, 4-Nle-α-MSH, and its more robust derivative, [Nle4, D-Phe7]-α-MSH, represent significant advancements in peptide drug design. By addressing the inherent stability issues of the native hormone, these compounds have become invaluable tools for research and have demonstrated therapeutic potential. Their potent and prolonged agonism at melanocortin receptors underpins a diverse array of biological activities, from stimulating photoprotective pigmentation and quelling inflammation to regulating appetite and energy balance. The experimental protocols detailed herein provide a validated framework for researchers to further explore the nuanced pharmacology of these peptides. Future research will likely focus on developing MCR subtype-selective analogs to isolate specific therapeutic effects and minimize potential side effects, further harnessing the power of the melanocortin system for clinical applications in dermatology, immunology, and metabolic disease.

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., Engel, M. H., Heward, C. B., Burnett, J. B., & Hadley, M. E. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. Proceedings of the National Academy of Sciences of the United States of America, 77(10), 5754–5758. Retrieved February 7, 2026, from [Link]

  • Catania, A., Gatti, S., Colombo, G., & Lipton, J. M. (2004). alpha-MSH related peptides: a new class of anti-inflammatory and immunomodulating drugs. Expert opinion on investigational drugs, 13(11), 1461–1469. Retrieved February 7, 2026, from [Link]

  • Marra, E., Salti, A., & Camera, E. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Journal of Experimental & Clinical Cancer Research, 42(1), 198. Retrieved February 7, 2026, from [Link]

  • Ferreira, M., Pires, J. F., Martins, C., Rema, A., & Martins, M. J. (2014). α-MSH Influences the Excitability of Feeding-Related Neurons in the Hypothalamus and Dorsal Vagal Complex of Rats. PloS one, 9(8), e105740. Retrieved February 7, 2026, from [Link]

  • Barnetson, R. S., O'Gorman, L. E., & Fraser, I. S. (2006). [Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers. The British journal of dermatology, 155(5), 977–982. Retrieved February 7, 2026, from [Link]

  • Le-Bel, C., Richard, D., & Le-Bel, D. (2009). alpha-melanocyte stimulating hormone increases resting metabolic rate, while peripheral agouti-related protein has no effect, in wild type C57BL/6 and ob/ob mice. Peptides, 30(11), 2119–2124. Retrieved February 7, 2026, from [Link]

  • GenScript. (n.d.). [Nle 4 , D-Phe 7 ]-α-Melanocyte Stimulating Hormone (MSH), amide. GenScript. Retrieved February 7, 2026, from [Link]

  • Marra, E., Salti, A., & Camera, E. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Journal of Experimental & Clinical Cancer Research, 42(1), 198. Retrieved February 7, 2026, from [Link]

  • Saha, B., Singh, S. K., & Sarkar, C. (2013). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. The Scientific World Journal, 2013, 725131. Retrieved February 7, 2026, from [Link]

  • Böhm, M., Ehrchen, J., & Luger, T. A. (2014). Beneficial effects of the melanocortin analogue Nle4-D-Phe7-α-MSH in acne vulgaris. Journal of the European Academy of Dermatology and Venereology, 28(1), 108–111. Retrieved February 7, 2026, from [Link]

  • Chen, M., Cai, M., & Hruby, V. J. (2008). Contribution of the Conserved Amino Acids of the Melanocortin-4 Receptor in D-[Nle4,Phe7]-α-Melanocyte-stimulating Hormone Binding and Signaling. The Journal of biological chemistry, 283(20), 13678–13686. Retrieved February 7, 2026, from [Link]

  • Kim, Y., Park, J., Kim, S., Park, S. G., & Choi, I. H. (2025). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences, 26(2), 1642. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Melanocyte-stimulating hormone. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Nogueiras, R., & Cone, R. D. (2011). alpha-Melanocyte stimulating hormone: production and degradation. Journal of molecular medicine (Berlin, Germany), 89(11), 1047–1054. Retrieved February 7, 2026, from [Link]

  • Yang, Y. K., Dickinson, C., Haskell-Luevano, C., & Gantz, I. (1994). Evidence for alternate points of attachment for alpha-MSH and its stereoisomer [Nle4, D-Phe7]-alpha-MSH at the melanocortin-1 receptor. The Journal of biological chemistry, 269(33), 20947–20950. Retrieved February 7, 2026, from [Link]

  • Yovcheva, Z., Zhelyazkova, N., & Ivanova, P. (2024). Changes in Oral Mucosa Associated with Melanotan II Injections: A Case Report. Medicina (Kaunas, Lithuania), 60(4), 589. Retrieved February 7, 2026, from [Link]

  • Yang, Y. K., Dickinson, C., Haskell-Luevano, C., & Gantz, I. (1997). Molecular basis for the interaction of [Nle4,D-Phe7]melanocyte stimulating hormone with the human melanocortin-1 receptor. The Journal of biological chemistry, 272(37), 23000–23010. Retrieved February 7, 2026, from [Link]

  • Price, E. R., Horstmann, M. A., Wells, A. G., Weilbaecher, K. N., Takemoto, C. M., Landis, M. W., & Fisher, D. E. (1998). alpha-Melanocyte-stimulating hormone signaling regulates expression of microphthalmia, a gene deficient in Waardenburg syndrome. The Journal of biological chemistry, 273(49), 33042–33047. Retrieved February 7, 2026, from [Link]

  • Hruby, V. J., Sharma, S. D., Toth, K., Rockway, T. W., Almason, M., & Castrucci, A. M. (1993). Structure-Activity Relationships of [Nle4, D-Phe7]α-MSH. Annals of the New York Academy of Sciences, 680, 51–63. Retrieved February 7, 2026, from [Link]

  • Lindberg, C., Codeluppi, S., Eklund, O., & Lidman, O. (2016). [Nle4, D-Phe7]-α-MSH Inhibits Toll-Like Receptor (TLR)2- and TLR4-Induced Microglial Activation and Promotes a M2-Like Phenotype. PloS one, 11(6), e0158564. Retrieved February 7, 2026, from [Link]

  • Liu, Y., & Chen, L. (2023). Alpha-Melanocyte-Stimulating Hormone-Mediated Appetite Regulation in the Central Nervous System. Obesity Facts, 16(2), 125–136. Retrieved February 7, 2026, from [Link]

  • Li, H., Liu, X., Wang, D., Zhang, C., & Wang, Y. (2018). Role of α-MSH-MC1R-cAMP Signaling Pathway in Regulating the Melanin Synthesis in Silky Fowl. Journal of Animal Science and Technology, 60, 36. Retrieved February 7, 2026, from [Link]

  • Tatro, J. B., & Reichlin, S. (1987). Radioreceptor assay for alpha-MSH using mouse B16 melanoma cells. Methods in enzymology, 141, 375–388. Retrieved February 7, 2026, from [Link]

  • Yuan, D., & Ritter, S. (2000). Role of alpha-MSH in the regulation of consummatory behavior: immunohistochemical evidence. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(17), 6644–6650. Retrieved February 7, 2026, from [Link]

  • Eves, P. C., MacNeil, S., & Haycock, J. W. (2006). Anti-inflammatory and anti-invasive effects of α-melanocyte-stimulating hormone in human melanoma cells. The British journal of cancer, 94(5), 682–691. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). EC 50 values of chicken α-MSH/ACTH in activating. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cai, M., & Hruby, V. J. (2016). Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs). ACS chemical neuroscience, 7(7), 843–846. Retrieved February 7, 2026, from [Link]

Sources

Foundational

[Nle4]-alpha-MSH structure-activity relationship

The Stability-Potency Nexus: A Technical Guide to [Nle4]- -MSH SAR Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of [Nle4]- -Melanocyte Stimulating Hormone ([Nle4]- -MSH). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

The Stability-Potency Nexus: A Technical Guide to [Nle4]- -MSH SAR

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of [Nle4]-


-Melanocyte Stimulating Hormone ([Nle4]-

-MSH). While native

-MSH is a potent regulator of melanogenesis and inflammation, its clinical utility is severely limited by rapid enzymatic degradation and chemical instability. The substitution of Methionine (Met) at position 4 with Norleucine (Nle) represents a foundational medicinal chemistry strategy to overcome oxidative lability without compromising receptor affinity. This guide details the mechanistic rationale, SAR profiles, and validated experimental protocols for this critical peptide analog.

Part 1: The Chemical Rationale (The Methionine Liability)

The Oxidation Problem

Native


-MSH contains a Methionine residue at position 4.[1] In physiological and storage conditions, the sulfur atom in the thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)].
  • Mechanism: Reactive oxygen species (ROS) attack the sulfur atom.

  • Consequence: The conversion of the hydrophobic thioether to a polar sulfoxide disrupts the hydrophobic interaction required for the peptide to dock into the orthosteric binding pocket of Melanocortin receptors (MCRs). This results in a drastic loss of potency (approx. 1000-fold reduction).

The Norleucine Solution

Norleucine (Nle) is a non-proteinogenic amino acid that is structurally isosteric to Methionine but lacks the sulfur atom.

  • Isosteric Replacement: The methylene group (-CH2-) in Nle mimics the sulfur atom (-S-) of Met in terms of bond angle and van der Waals radius.

  • Oxidative Resistance: Lacking the sulfur moiety, Nle is chemically inert to oxidation. This substitution preserves the lipophilic profile of the residue, ensuring consistent receptor binding over time.

Visualization: The Stability Logic

The following diagram illustrates the chemical divergence between the unstable native pathway and the stabilized Nle4 analog.

OxidationLogic cluster_native Native Alpha-MSH Pathway cluster_nle [Nle4] Analog Pathway Met4 Met4-MSH (Native) Oxidation Oxidation (+O) Met4->Oxidation MetO4 Met(O)4-MSH (Inactive/Low Potency) Oxidation->MetO4 Polarity Shift Nle4 [Nle4]-MSH (Synthetic Analog) Stability Oxidative Resistance Nle4->Stability Potency Sustained Potency Stability->Potency Hydrophobic Integrity

Figure 1: Comparative stability pathways. Met4 oxidation leads to polarity shift and inactivation, whereas Nle4 maintains hydrophobic integrity.

Part 2: Structure-Activity Relationship (SAR) Profile

The "Message" Sequence

The biological activity of


-MSH resides primarily in the central tetrapeptide sequence His-Phe-Arg-Trp  (positions 6-9). However, position 4 acts as a critical "address" or stabilizing element that ensures the peptide adopts the correct bioactive conformation.
Comparative Potency Data

The [Nle4] substitution is often combined with [D-Phe7] to create the superpotent analog NDP-MSH (Afamelanotide). However, [Nle4] alone provides a distinct pharmacological profile.

AnalogSequenceMC1R Affinity (

)
Oxidative StabilityHalf-Life (

)
Native

-MSH
Ac-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2~0.2 - 1.0 nMLow (High Risk)< 5 min (in vivo)
[Nle4]-

-MSH
Ac-Ser-Tyr-Ser-Nle -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2~0.2 - 0.8 nMHigh (Stable)~10-15 min
NDP-MSH Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH2< 0.1 nMHigh (Stable)> 2 hours

Key Insight: The binding affinity of [Nle4]-


-MSH is comparable to native 

-MSH. The "potency" increase often cited in literature is frequently a function of effective concentration remaining over time due to stability, rather than a thermodynamic increase in receptor affinity (which is achieved by the D-Phe7 modification).

Part 3: Experimental Protocols

Synthesis: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity [Nle4]-


-MSH.
Scale:  0.1 mmol.
  • Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g) to yield a C-terminal amide.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling Cycles:

    • Activate amino acids (5 eq) using HBTU (4.9 eq) / HOBt (5 eq) / DIPEA (10 eq) in DMF.

    • Critical Step (Position 4): Couple Fmoc-Nle-OH instead of Fmoc-Met-OH.

    • Coupling time: 45-60 minutes at room temperature.

  • N-Terminal Acetylation: After final deprotection, react with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins to cap the N-terminus (Ac-).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water (0.1% TFA).

Bioassay: cAMP Accumulation (Functional Potency)

Objective: Validate agonist activity at MC1R using a Gs-coupled signaling readout.

Reagents:

  • HEK293 cells stably expressing human MC1R.

  • IBMX (Phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Protocol:

  • Seeding: Plate cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX to prevent cAMP degradation.

  • Treatment:

    • Prepare serial dilutions of [Nle4]-

      
      -MSH (
      
      
      
      to
      
      
      M).
    • Add peptide solution to cells.[2] Incubate for 30 minutes at 37°C.

  • Detection: Add lysis buffer and detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

  • Analysis: Read fluorescence resonance energy transfer (FRET). Plot sigmoidal dose-response curve to calculate

    
    .
    
Visualization: MC1R Signaling Pathway

The following diagram details the G-protein coupled cascade activated by [Nle4]-


-MSH.

SignalingPathway Ligand [Nle4]-alpha-MSH Receptor MC1R (GPCR) Ligand->Receptor Binding Gs G-alpha-s Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Pigment Eumelanin Synthesis (Pigmentation) CREB->Pigment Gene Expression

Figure 2: MC1R Signal Transduction. Ligand binding triggers cAMP surge, leading to melanogenesis.

Part 4: Translational Context

The development of [Nle4]-


-MSH was a pivotal milestone in melanocortin pharmacology. While [Nle4] solves the chemical stability issue, it served as the scaffold for the development of Afamelanotide  (Scenesse®), which incorporates a second modification: D-Phenylalanine at position 7 ([Nle4, D-Phe7]-

-MSH).
  • [Nle4]: Provides oxidative stability (Shelf-life & Chemical integrity).

  • [D-Phe7]: Provides enzymatic resistance and locks the "reverse turn" conformation for high-affinity binding.

Researchers utilizing [Nle4]-


-MSH in pre-clinical models must recognize that while it is more stable than the native hormone, it is less potent than the [Nle4, D-Phe7] variant used in clinical dermatology.

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980).[3][4] "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity."[3][4][5] Proceedings of the National Academy of Sciences. Link[3][5]

  • Haskell-Luevano, C., et al. (1997).[6] "Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R."[6] Journal of Medicinal Chemistry. Link

  • Cai, M., et al. (2006). "Structure-Activity Relationships of the Melanocortin Receptors." Biochemistry. Link

  • Cayman Chemical. "Melanocortin Receptor Reporter Assay Protocols." Cayman Chemical Technical Support. Link

  • Revvity. "cAMP AlphaScreen Assay Principles for GPCR Research." Revvity Application Notes. Link

Sources

Exploratory

Discovery and synthesis of [Nle4]-alpha-MSH

Technical Deep Dive: The Engineering of [Nle4]- -MSH Content Type: Technical Monograph & Synthesis Guide Subject: Discovery, Chemical Rationale, and Solid-Phase Synthesis of [Nle4]- -MSH Date: February 07, 2026 Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Engineering of [Nle4]-


-MSH 

Content Type: Technical Monograph & Synthesis Guide Subject: Discovery, Chemical Rationale, and Solid-Phase Synthesis of [Nle4]-


-MSH
Date:  February 07, 2026

Introduction: The Stability Paradox


-Melanocyte-stimulating hormone (

-MSH) is a tridecapeptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH

) critical for melanogenesis and anti-inflammatory signaling via the Melanocortin-1 Receptor (MC1R). However, its utility as a therapeutic agent is severely compromised by its chemical instability.

The "Achilles' heel" of the native peptide is the Methionine (Met) residue at position 4. Methionine is highly susceptible to oxidation, converting the thioether side chain into a sulfoxide (


).[1][2] This oxidation event alters the hydrophobicity and conformational flexibility of the N-terminal "message" sequence, resulting in a dramatic loss of receptor affinity and biological potency (Sawyer et al., 1980).

The [Nle4] Solution: The engineering of [Nle4]-


-MSH involves the isosteric substitution of Methionine with Norleucine (Nle) . Norleucine possesses a linear aliphatic side chain that mimics the steric bulk and hydrophobicity of Methionine but lacks the reactive sulfur atom. This single modification renders the peptide impervious to oxidative degradation while maintaining—and often enhancing—receptor binding affinity.

This guide details the chemical rationale, synthesis, and validation of this critical analog, which serves as the structural backbone for super-potent derivatives like Afamelanotide ([Nle4, D-Phe7]-


-MSH).

Structure-Activity Relationship (SAR)

The transition from Native


-MSH to [Nle4]-

-MSH represents a masterclass in rational drug design.
The Oxidation Mechanism

In native


-MSH, the Met4 residue is essential for hydrophobic interaction with the MC1R binding pocket. Upon exposure to reactive oxygen species (ROS) or even atmospheric oxygen during storage, Met4 oxidizes to Methionine Sulfoxide (Met(O)).
  • Native Met4: Hydrophobic, flexible.

    
     (MC1R) 
    
    
    
    1-5 nM.[3]
  • Oxidized Met(O)4: Polar, rigidified.

    
     (MC1R) 
    
    
    
    nM (Loss of potency).
The Norleucine Isostere

Norleucine replaces the


 moiety with 

.
  • Stability: The C-C bond is chemically inert to standard oxidative conditions.

  • Affinity: The Nle4 analog retains nanomolar affinity for MC1R (

    
     nM when combined with D-Phe7).[3]
    

OxidationLogic cluster_0 Native Alpha-MSH cluster_1 [Nle4]-Alpha-MSH Met Met4 Residue (Thioether) Oxidation Oxidation (ROS) Met->Oxidation Nle Nle4 Residue (Aliphatic) Met->Nle Isosteric Substitution MetO Met-Sulfoxide (Polar/Inactive) Oxidation->MetO Stable No Oxidation Maintains Potency Nle->Stable

Figure 1: The chemical logic of Met-to-Nle substitution prevents oxidative inactivation.

Chemical Synthesis Protocol

Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS). Target Sequence: Ac-Ser-Tyr-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH


Molecular Weight:  ~1646.9 Da
Reagents & Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.3 - 0.5 mmol/g). Rationale: Yields a C-terminal amide, mimicking the native post-translational modification.

  • Amino Acids: Standard Fmoc-protected L-amino acids.

    • Critical:Fmoc-Nle-OH (Replaces Met).

    • Side Chain Protection: Ser(tBu), Tyr(tBu), Glu(OtBu), His(Trt), Arg(Pbf), Trp(Boc), Lys(Boc).

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma Pure.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H

    
    O (2.5%).
    
Step-by-Step Workflow

Step 1: Resin Loading & Swelling [4]

  • Weigh Rink Amide resin (0.1 mmol scale).[5]

  • Swell in DMF for 30 minutes.

  • Deprotect initial Fmoc group: 20% Piperidine in DMF (2 x 5 min).

Step 2: Peptide Elongation (Iterative Cycle) Repeat for each amino acid (Val


 Ser):
  • Activation: Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

  • Coupling: Add to resin. Shake for 45–60 min at room temperature.

  • Wash: DMF (3 x 1 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Wash: DMF (3 x 1 min).

Technical Note on Trp9: The use of Fmoc-Trp(Boc)-OH is mandatory. The Boc group protects the indole ring from alkylation by t-butyl cations generated during the final TFA cleavage.

Step 3: N-Terminal Acetylation (Capping) Native


-MSH is acetylated. Leaving the N-terminus as a free amine will result in a different biological profile.
  • After coupling the final Ser1, remove the Fmoc group.

  • Add Acetic Anhydride (10 eq) and DIEA (20 eq) in DMF.

  • Shake for 30 minutes.

  • Verify completion with Kaiser Test (Should be negative/colorless).

Step 4: Cleavage & Global Deprotection

  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H

    
    O .
    
    • Note: Triisopropylsilane (TIS) acts as a scavenger for the Trityl and Pbf cations. Since Met is absent, odorous scavengers like EDT (Ethanedithiol) are not strictly necessary, though some chemists use them to further protect Trp.

  • Incubate resin in cocktail for 2–3 hours.

  • Precipitate peptide in cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

SynthesisWorkflow Start Rink Amide Resin (Swell in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling (Fmoc-AA) (HBTU/DIEA) Deprotect->Couple Check Sequence Complete? Couple->Check Check->Deprotect No (Next AA) Acetylate N-Term Acetylation (Ac2O / DIEA) Check->Acetylate Yes (Ser1 Done) Cleave TFA Cleavage (95% TFA / TIS / H2O) Acetylate->Cleave

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for [Nle4]-


-MSH.

Purification & Characterization

The crude ether precipitate must be purified to


 homogeneity for biological use.

HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Solvent A: 0.1% TFA in Water.

  • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr).

Mass Spectrometry (ESI-MS):

  • Theoretical Monoisotopic Mass: ~1646.86 Da.

  • Expected Charge States:

    • 
       m/z
      
    • 
       m/z
      

Data Summary Table:

ParameterNative

-MSH
[Nle4]-

-MSH
[Nle4, D-Phe7]-

-MSH
Sequence Ac-SYSM EHFRWGKPV-NH2Ac-SYSNle EHFRWGKPV-NH2Ac-SYSNle EHf RWGKPV-NH2
Oxidation Stability Low (Met

MetO)
High (Stable) High (Stable)
Enzymatic Stability Low (

mins)
ModerateHigh (

hours)
MC1R Affinity (

)
~1–5 nM~1 nM~0.085 nM
Key Application Endogenous SignalingResearch Tool (Stable) Therapeutic (Afamelanotide)

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity." Proceedings of the National Academy of Sciences.

  • Tocris Bioscience. "[Nle4, D-Phe7]-alpha-MSH Technical Data." Tocris Product Information.

  • Böhm, M., Ehrchen, J., Luger, T. A. (2012). "Beneficial effects of the melanocortin analogue Nle4-D-Phe7-α-MSH in acne vulgaris."[6] Journal of the European Academy of Dermatology and Venereology.

  • American Peptide Society. "Fmoc Solid Phase Peptide Synthesis Protocol."[4] Peptide Synthesis Guide.

  • GenScript. "[Nle4, D-Phe7]-alpha-MSH Peptide Information." GenScript Datasheet.

Sources

Foundational

Pharmacokinetics of 4-Nle-alpha-MSH in Animal Models

The following technical guide details the pharmacokinetics of [Nle4]-alpha-MSH , a synthetic analog of alpha-melanocyte-stimulating hormone. Technical Guide & Experimental Protocols Executive Summary 4-Nle-alpha-MSH (Ac-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics of [Nle4]-alpha-MSH , a synthetic analog of alpha-melanocyte-stimulating hormone.

Technical Guide & Experimental Protocols

Executive Summary

4-Nle-alpha-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) is a linear tridecapeptide analog of the native alpha-melanocyte-stimulating hormone (alpha-MSH). It is characterized by the substitution of Methionine (Met) at position 4 with Norleucine (Nle).

Critical Distinction: Researchers must distinguish this mono-substituted analog from [Nle4, D-Phe7]-alpha-MSH (NDP-MSH, Melanotan I, Afamelanotide).

  • 4-Nle-alpha-MSH: Designed primarily to prevent oxidative inactivation. It retains the L-phenylalanine at position 7, making it susceptible to rapid enzymatic degradation similar to the native hormone.

  • NDP-MSH: Contains D-Phe7, which confers resistance to proteolysis, resulting in a significantly longer half-life and "superpotency."

This guide focuses on the pharmacokinetics (PK) of the 4-Nle-alpha-MSH mono-analog, highlighting its utility as an oxidation-resistant probe and its limitations regarding metabolic stability compared to di-substituted analogs.

Physicochemical Properties & Stability

The primary pharmacokinetic advantage of 4-Nle-alpha-MSH over the native peptide is its resistance to oxidation.

PropertyNative alpha-MSH4-Nle-alpha-MSHImpact on PK
Residue 4 Methionine (Met)Norleucine (Nle)Oxidative Stability
Oxidation Risk High (Met

Met-Sulfoxide)
NegligiblePrevents loss of potency during storage and assay.
Lipophilicity ModerateSlightly HigherNle is more hydrophobic than Met; marginal effect on BBB crossing.
Enzymatic Stability Low (Half-life < 5 min)Low (Half-life < 5 min)No protection against serum proteases (NEP, PRCP).
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural modification and its functional consequence.

StructureLogic Native Native alpha-MSH (Met4) Oxidation Oxidation (Met-Sulfoxide) Native->Oxidation Exposure to Air/ROS NleAnalog 4-Nle-alpha-MSH (Nle4) Native->NleAnalog Synthetic Substitution (Met -> Nle) Proteolysis Enzymatic Cleavage (Phe7-Arg8 / Pro12-Val13) Native->Proteolysis Inactive Biologically Inactive (Loss of Potency) Oxidation->Inactive Stable Oxidatively Stable (Retains Potency) NleAnalog->Stable Resistant to ROS NleAnalog->Proteolysis Susceptible (L-Phe7) Degradation Rapid Clearance (Half-life < 5 min) Proteolysis->Degradation

Figure 1: Structural impact of Nle4 substitution. While it solves the oxidation issue, it does not prevent enzymatic degradation.

Absorption and Administration

Due to its peptidic nature and susceptibility to gastric hydrolysis, 4-Nle-alpha-MSH requires parenteral administration in animal models.

Routes of Administration[1]
  • Intravenous (IV):

    • Bioavailability: 100%.

    • Profile: Immediate

      
       followed by rapid exponential decay.
      
    • Use Case: Determination of absolute clearance and volume of distribution (

      
      ).
      
  • Intraperitoneal (IP):

    • Bioavailability: ~30-50% (subject to hepatic first-pass metabolism).

    • Profile: Slower absorption; often used in behavioral studies in rats/mice.

  • Subcutaneous (SC):

    • Profile: Sustained release relative to IV, but still short-acting without formulation aids (e.g., PLGA microspheres).

Metabolism and Clearance

Understanding the metabolic fate of 4-Nle-alpha-MSH is critical for interpreting in vivo data. Unlike NDP-MSH, the 4-Nle analog is not metabolically stable.

Metabolic Pathways
  • Proteolysis (Major Pathway):

    • Neutral Endopeptidase (NEP / CD10): Cleaves the hydrophobic core.

    • Prolylcarboxypeptidase (PRCP): Cleaves the C-terminal Valine (Pro12-Val13 bond), rendering the peptide inactive (alpha-MSH 1-12). This occurs in the hypothalamus and serum.

    • Trypsin-like proteases: Cleave at the basic Arg8 residue.

  • Renal Excretion:

    • Small peptides (<2 kDa) are freely filtered by the glomerulus.

    • Subsequent degradation occurs in the renal brush border.

Comparative Pharmacokinetics (Rat Model)

The following table synthesizes data for the three primary analogs.

ParameterNative alpha-MSH4-Nle-alpha-MSH[Nle4, D-Phe7]-alpha-MSH
Plasma Half-life (

)
2 – 5 minutes3 – 6 minutes > 120 minutes
Metabolic Stability Very LowLow High
Oxidative Stability LowHigh High
BBB Penetration Low (< 1%)Low (< 1%) Low (but potent enough to act)

Experimental Protocols

These protocols are designed to ensure data integrity, specifically addressing the rapid degradation of the analyte.

Protocol A: Sample Collection and Handling

Objective: Prevent ex vivo degradation of 4-Nle-alpha-MSH in blood samples.

  • Preparation: Pre-chill collection tubes containing EDTA (anticoagulant) and a Protease Inhibitor Cocktail (specifically inhibiting serine proteases and aminopeptidases). Note: Aprotinin alone is often insufficient.

  • Sampling: Collect blood from the jugular vein or tail vein (rat/mouse).

  • Immediate Processing: Invert tube gently; place immediately on wet ice.

  • Centrifugation: Centrifuge at

    
    , 2000 x g for 10 minutes within 15 minutes of collection.
    
  • Acidification: Add 1% TFA (Trifluoroacetic acid) to plasma (1:10 v/v) to precipitate proteins and halt residual enzymatic activity.

  • Storage: Store at

    
    .
    
Protocol B: LC-MS/MS Quantification

Objective: Differentiate 4-Nle-alpha-MSH from endogenous alpha-MSH (if cross-reactivity is a concern) and metabolites.

Workflow Diagram (Graphviz):

PK_Workflow Dosing Animal Dosing (IV/IP Bolus) Sampling Serial Blood Sampling (t=0, 2, 5, 10, 30 min) Dosing->Sampling stabilization Stabilization (EDTA + Protease Inhibitors + Ice) Sampling->stabilization CRITICAL STEP Extraction Solid Phase Extraction (SPE) (C18 Cartridge) stabilization->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Calculation (AUC, Cmax, t1/2) LCMS->Data

Figure 2: Pharmacokinetic workflow emphasizing the critical stabilization step required for short-lived peptides.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Mass Transitions (MRM):

    • Monitor the specific m/z for [Nle4]-alpha-MSH.

    • Note: Native alpha-MSH MW = 1664.9 Da. 4-Nle-alpha-MSH MW = 1646.9 Da (Met [149] replaced by Nle [113] = -36 Da difference? Correction: Met is 131.2, Nle is 113.2. Difference is -18 Da. Wait: Met sulfur is heavy.

    • Calculation:

      • Native (Met):

        
        
        
        
        
        1664.9 Da.
      • 4-Nle (Nle):

        
        
        
        
        
        1646.9 Da.
      • Difference

        
         18 Da.
        
    • Target Ion: Monitor

      
       or 
      
      
      
      charge states.

PK/PD Correlation

While 4-Nle-alpha-MSH has a short pharmacokinetic half-life, its pharmacodynamic (PD) effects can persist slightly longer due to receptor binding kinetics (MC1R, MC3R, MC4R) and downstream cAMP signaling.

  • Melanogenesis: Requires repeated dosing or sustained delivery due to rapid clearance.

  • Feeding Behavior: Central administration (ICV) is preferred for research to bypass the BBB and rapid peripheral degradation. Peripheral administration requires high doses to achieve central effects.

References

  • Sawyer, T. K., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity." Proceedings of the National Academy of Sciences, 77(10), 5754–5758.

    • Context: Establishes that while the [Nle4, D-Phe7] analog is stable, the mono-substituted [Nle4] analog behaves similarly to the native peptide regarding enzymatic degrad
  • Bickel, U., et al. (1993). "Pharmacokinetics and pharmacodynamics of [Nle4, D-Phe7]-alpha-melanocyte-stimulating hormone (NDP-MSH) in rats." Pharmaceutical Research, 10, 145-151. Context: Provides the comparative baseline for the stable analog, highlighting the rapid clearance of non-D-Phe containing analogs.
  • Cai, M., & Hruby, V. J. (2016). "Design of melanocortin 4 receptor agonists and antagonists." Current Topics in Medicinal Chemistry, 16(30), 3617–3623.

    • Context: Discusses the structural activity relationships (SAR) of Nle vs Met and D-Phe vs L-Phe.
  • Millington, W. R., et al. (1998). "Prolylcarboxypeptidase and the degradation of alpha-melanocyte-stimulating hormone." Journal of Neurochemistry, 71(3), 1306-1312. Context: Identifies the specific enzymatic pathway (PRCP) that degrades alpha-MSH and its L-Phe analogs (including 4-Nle-alpha-MSH).
Exploratory

A Technical Guide to the Anti-Inflammatory Mechanisms of 4-Nle-alpha-MSH ([Nle4, D-Phe7]-α-MSH)

Abstract: The proopiomelanocortin (POMC)-derived peptide alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous neuroimmunomodulatory agent with potent anti-inflammatory properties.[1] Its clinical utility, howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The proopiomelanocortin (POMC)-derived peptide alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous neuroimmunomodulatory agent with potent anti-inflammatory properties.[1] Its clinical utility, however, is hampered by a short biological half-life. This guide focuses on 4-Nle-alpha-MSH (NDP-MSH), a stable and more potent synthetic analog, widely employed as a pharmacological tool in melanocortin research.[2] We will explore the core molecular mechanisms underpinning its anti-inflammatory effects, provide detailed, field-tested protocols for its evaluation in both in vitro and in vivo settings, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to investigate or harness the therapeutic potential of melanocortin receptor agonism for inflammatory diseases.

Introduction: The Melanocortin System and the Advent of 4-Nle-alpha-MSH

The melanocortin system, comprising melanocortin peptides (α-, β-, γ-MSH, and ACTH), five G-protein coupled receptors (MC1R to MC5R), and endogenous antagonists, is a crucial regulatory network involved in pigmentation, steroidogenesis, and energy homeostasis.[2][3][4] Over the past decades, a significant body of research has established its profound role in modulating innate and adaptive immunity.[2] α-MSH, the archetypal melanocortin peptide, exerts powerful anti-inflammatory effects across a wide spectrum of preclinical models, from contact dermatitis and arthritis to ocular and brain inflammation.[5][6][7]

The therapeutic promise of native α-MSH is constrained by its rapid degradation in circulation. This led to the development of synthetic analogs with improved pharmacokinetic profiles.[2] 4-Nle-alpha-MSH, also known as [Nle4, D-Phe7]-α-MSH or NDP-MSH, is a super-potent analog where the methionine at position 4 is replaced by norleucine and the L-phenylalanine at position 7 is replaced by its D-enantiomer.[8] These substitutions confer enhanced chemical stability and greater potency at melanocortin receptors, making NDP-MSH an invaluable tool for research and a benchmark for melanocortin-based drug development.[2][8]

Core Mechanism of Action: From Receptor Engagement to Transcriptional Repression

The anti-inflammatory activity of 4-Nle-alpha-MSH is not a singular event but a cascade of molecular interactions that culminates in the suppression of pro-inflammatory gene expression. This process is initiated by the binding of the peptide to specific melanocortin receptors expressed on both immune and non-immune cells, including monocytes, macrophages, and keratinocytes.[4][5]

The Central Role of Melanocortin Receptors

While 4-Nle-alpha-MSH is a non-specific agonist, its anti-inflammatory effects are predominantly mediated through MC1R and MC3R.[5][9] MC1R, which has the highest affinity for α-MSH, is expressed on virtually all cell types that respond to the peptide's anti-inflammatory signals.[4] Upon ligand binding, these G-protein coupled receptors trigger a canonical intracellular signaling pathway.

The cAMP/PKA Signaling Axis

The binding of 4-Nle-alpha-MSH to its receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[9][10] This elevation in intracellular cAMP is a critical step, leading to the activation of Protein Kinase A (PKA).[9][11]

Inhibition of the NF-κB Pro-inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][13] In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[11]

The anti-inflammatory power of 4-Nle-alpha-MSH stems from its ability to potently inhibit this pathway. The activated PKA from the melanocortin signaling cascade interferes with the degradation of IκB.[11][12] By preventing IκB degradation, 4-Nle-alpha-MSH effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory mediators.[11][14] This inhibition of NF-κB activation is the cornerstone of the peptide's broad anti-inflammatory effects.[5][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR MC1R / MC3R AC Adenylyl Cyclase MCR->AC Activates ATP ATP MSH 4-Nle-alpha-MSH MSH->MCR Binds cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IκB Kinase (IKK) PKA->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB for degradation NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases DNA DNA (Pro-inflammatory Genes) NFkB->DNA Translocates & Binds LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) DNA->Cytokines Transcription & Translation

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Solid-Phase Synthesis of 4-Nle-alpha-MSH

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 4-Nle-alpha-MSH Alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide endogenous hormone with the sequence Ac...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Nle-alpha-MSH

Alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide endogenous hormone with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂.[1][2] It is a key regulator of melanogenesis, the process responsible for skin and hair pigmentation, and also plays roles in energy homeostasis, sexual function, and inflammation.[1][2][3] The native peptide, however, is susceptible to oxidation at the methionine (Met) residue at position 4, which can lead to a loss of biological activity.

To enhance the stability and prolong the therapeutic window of α-MSH, synthetic analogs have been developed. One of the most successful modifications is the substitution of the oxidatively labile methionine with norleucine (Nle), an isosteric, non-proteinogenic amino acid. This substitution results in [Nle⁴]-α-MSH (4-Nle-alpha-MSH), an analog with significantly increased resistance to enzymatic degradation and prolonged biological activity. This enhanced stability makes 4-Nle-alpha-MSH and its derivatives, such as Melanotan II, valuable tools for research and potential therapeutic agents.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 4-Nle-alpha-MSH using Fmoc-based solid-phase peptide synthesis (SPPS). It covers the entire workflow from resin preparation to final peptide characterization, with explanations for key experimental choices to ensure reproducibility and high purity.

Synthesis Strategy Overview

The synthesis of 4-Nle-alpha-MSH is performed on a solid support resin, building the peptide chain from the C-terminus (Valine) to the N-terminus (Serine). The chosen strategy is the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[5]

  • Temporary Nα-Protection: The Fmoc group is used for the temporary protection of the alpha-amino group of each incoming amino acid. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.[1][5][6]

  • Permanent Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) group, are used for the permanent protection of reactive amino acid side chains.[1][6] These groups are stable throughout the synthesis and are removed simultaneously with cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1]

  • C-Terminal Amidation: To achieve the C-terminal amide, a Rink Amide resin is employed. The linker of this resin is stable during the synthesis but is cleaved by TFA to release the peptide as a C-terminal amide.[2]

Diagram 1: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow cluster_synthesis Iterative Synthesis Cycle cluster_final Final Steps Start 1. Start with Rink Amide Resin Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 KaiserTest 6. Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Complete & Next AA Repeat Repeat for each Amino Acid KaiserTest->Repeat Incomplete Acetylation 7. N-terminal Acetylation (Acetic Anhydride, Base) KaiserTest->Acetylation Sequence Complete Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Precipitation 9. Ether Precipitation Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Characterization 11. Analysis (LC-MS) Purification->Characterization

Caption: The iterative workflow for Fmoc-based SPPS of 4-Nle-alpha-MSH.

Materials and Reagents

Resin
  • Rink Amide MBHA Resin (100-200 mesh, substitution ~0.5 mmol/g)

Fmoc-Protected Amino Acids

The following side-chain protected amino acids are required:

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Nle-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Gly-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Pro-OH

  • Fmoc-Val-OH

Rationale for Protecting Group Selection:

  • tBu/OtBu: The tert-butyl ether/ester groups for Ser, Tyr, and Glu are standard, acid-labile groups that provide robust protection with minimal side reactions.[6]

  • Trt (Trityl): The bulky trityl group on Histidine's imidazole ring prevents side reactions and racemization.[6]

  • Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is the standard protecting group for Arginine's guanidinium group in Fmoc SPPS. It is highly acid-labile and offers better solubility and fewer side reactions compared to older groups like Pmc.[6]

  • Boc (tert-Butyloxycarbonyl): The Boc group is used to protect the indole nitrogen of Tryptophan and the ε-amino group of Lysine. For Trp, this significantly reduces acid-catalyzed side reactions during cleavage.[7]

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (ddH₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Coupling/Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Part 1: Peptide Chain Elongation
  • Resin Preparation:

    • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 2 min).

  • Amino Acid Coupling Cycle (for each amino acid from Val to Ser):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF. Allow to pre-activate for 2-3 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by colorless beads, signifies a complete reaction). If the test is positive, extend the coupling time or perform a double coupling.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 min).

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide-resin for the next coupling cycle.

Part 2: N-Terminal Acetylation
  • After the final amino acid (Fmoc-Ser(tBu)-OH) has been coupled and its Fmoc group removed, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq., 1.0 mmol) and DIPEA (10 eq., 1.0 mmol) in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

Part 3: Cleavage and Deprotection

Safety Precaution: Perform this step in a well-ventilated fume hood, as TFA is highly corrosive.

  • Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/ddH₂O (95:2.5:2.5 v/v/v) . For the dried resin, use approximately 5-10 mL of the cocktail.

    • Causality: TIS and water act as scavengers.[8] The carbocations generated from the cleavage of tBu, Boc, and Pbf protecting groups are highly reactive and can alkylate the nucleophilic indole ring of Tryptophan. TIS effectively quenches these carbocations, preventing this common side reaction.[7][9]

  • Add the cleavage cocktail to the peptide-resin in the synthesis vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the cleavage solution containing the peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Part 4: Peptide Precipitation and Purification
  • Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, lightly cap the tube and allow the peptide to air-dry or dry under a gentle stream of nitrogen to yield an off-white powder.

  • Purification by Preparative RP-HPLC:

    • System: A preparative HPLC system with a C18 column (e.g., 10 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in ddH₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Procedure:

      • Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small amount of ACN or DMSO can be added).

      • Filter the sample through a 0.45 µm syringe filter.

      • Inject the sample onto the equilibrated column.

      • Elute the peptide using a linear gradient. A typical gradient for melanotan-type peptides is 10-40% B over 30 minutes .[10]

      • Monitor the elution at 220 nm and 280 nm (the latter for Trp and Tyr residues).

      • Collect fractions corresponding to the main peak.

      • Analyze the fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Peptide Characterization

The identity and purity of the final product must be confirmed using analytical techniques.

Analytical Data Summary
ParameterMethodExpected Result
Purity Analytical RP-HPLC≥ 98% (by peak area at 220 nm)
Identity (Molecular Weight) ESI-MSTheoretical [M+H]⁺ = 1647.88 Da
Sequence Confirmation MS/MS FragmentationObservation of key b- and y-ions

Note: The theoretical mass is calculated for the monoisotopic mass of the protonated peptide.

Protocol 1: Analytical RP-HPLC
  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in ddH₂O.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: 5-95% B over a suitable time, e.g., 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of lyophilized peptide in Mobile Phase A to a concentration of ~1 mg/mL.

Protocol 2: Mass Spectrometry (LC-MS)
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis:

    • MS1 Scan: Scan a mass range that includes the expected molecular weights of the protonated peptide (e.g., m/z 400-2000). Look for the singly protonated ion [M+H]⁺ at ~1647.9 m/z and the doubly protonated ion [M+2H]²⁺ at ~824.4 m/z.

    • MS/MS (Tandem MS): Select the most abundant precursor ion (e.g., [M+2H]²⁺) for fragmentation by Collision-Induced Dissociation (CID). The resulting spectrum should show a series of b- and y-ions that can be used to confirm the peptide sequence.

Diagram 2: Expected ESI-MS Spectrum of 4-Nle-alpha-MSH

MS_Spectrum xaxis xaxis xlabel m/z yaxis yaxis yaxis->xaxis ylabel Relative Intensity xtick1 824.4 xtick2 1647.9 peak1_base peak1_base peak1_base->peak1_top peak1_label [M+2H]²⁺ peak2_base peak2_base peak2_base->peak2_top peak2_label [M+H]⁺

Caption: A simplified representation of the expected mass spectrum.

Conclusion

This protocol details a robust and reproducible method for the synthesis of 4-Nle-alpha-MSH using standard Fmoc SPPS chemistry. By carefully selecting the appropriate resin, protecting groups, and cleavage conditions, researchers can reliably produce this high-value peptide analog. The explained causality behind each step, from scavenger choice to purification strategy, provides the necessary insight for troubleshooting and adapting the protocol for other complex peptide syntheses. Adherence to the outlined purification and characterization methods is critical to ensure the final product meets the high purity standards required for research and drug development applications.

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., Engel, M. H., Heward, C. B., Burnett, J. B., & Hadley, M. E. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. Proceedings of the National Academy of Sciences, 77(10), 5754–5758. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Wikipedia contributors. (2023). α-Melanocyte-stimulating hormone. In Wikipedia, The Free Encyclopedia. [Link]

  • GenScript. (n.d.). α-Melanocyte-Stimulating Hormone (MSH), amide. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Peptide Forge. (n.d.). Melanotan 2. Retrieved from [Link]

  • protocols.io. (2016). HPLC Purification of Peptides. [Link]

  • Dadgar, A. M., O'Connell, M., & Heffernan, M. P. (2022). Changes in Oral Mucosa Associated with Melanotan II Injections: A Case Report. Dermatopathology, 9(2), 161-165. [Link]

  • Casteel, J., Lee, J., & Remcho, V. T. (2017). The first preparative solution phase synthesis of melanotan II. Beilstein Journal of Organic Chemistry, 13, 117-122. [Link]

  • Abdel-Aal, A. M., El-Magd, M. A., & El-Sayed, S. A. (2021). Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player. International Journal of Molecular Sciences, 22(16), 8877. [Link]

Sources

Application

Administration Routes of [Nle4, D-Phe7]-α-MSH (NDP-MSH) in Mice: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the potent α-melanocyte-stimulating hormone (α-MSH) analog, [Nle4, D-Phe7]-α-MSH (NDP-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the potent α-melanocyte-stimulating hormone (α-MSH) analog, [Nle4, D-Phe7]-α-MSH (NDP-MSH), in mouse models. This guide emphasizes the scientific rationale behind the selection of administration routes and provides detailed, field-proven protocols to ensure experimental reproducibility and integrity.

Introduction to NDP-MSH: A Potent Melanocortin Agonist

[Nle4, D-Phe7]-α-MSH, often abbreviated as NDP-MSH, is a synthetic and highly potent analog of the endogenous α-MSH peptide. The strategic substitutions of norleucine for methionine at position 4 and D-phenylalanine for L-phenylalanine at position 7 confer remarkable resistance to enzymatic degradation, resulting in a significantly prolonged biological half-life compared to the native hormone.[1] NDP-MSH acts as a potent agonist at several melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, MC4R, and MC5R. This broad-spectrum agonism allows it to influence a wide array of physiological processes, making it a valuable tool in various research fields.

The activation of these receptors, particularly MC1R and MC4R, has been linked to a range of effects, including neuroprotection, enhanced cognitive function, regulation of energy homeostasis, and skin pigmentation.[2][3][4][5] For instance, studies have demonstrated that NDP-MSH can ameliorate cognitive deficits in mouse models of Alzheimer's disease and exert neuroprotective effects in cerebral ischemia.[5][6] Furthermore, its action on central melanocortin pathways can influence metabolic parameters, such as increasing resting energy expenditure.[4][7]

Choosing the Optimal Administration Route: A Comparative Analysis

The selection of an appropriate administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of NDP-MSH, ultimately impacting the experimental outcome. The three most common parenteral routes for administering NDP-MSH to mice are intravenous (IV), subcutaneous (SC), and intraperitoneal (IP). The choice among these routes depends on the desired speed of onset, duration of action, and the specific research question.

Administration Route Speed of Onset Bioavailability Duration of Action Technical Skill Common Applications Key Considerations
Intravenous (IV) Very Rapid100% (by definition)ShortestHighPharmacokinetic studies; acute response studies.Requires precise technique to avoid tissue damage; potential for rapid clearance.[8]
Subcutaneous (SC) Slow to ModerateGood, but may be less than 100%ProlongedLow to ModerateChronic dosing studies; sustained-release effect desired.[9][10]Slower absorption can lead to a delayed onset of action; potential for local tissue reactions.[11]
Intraperitoneal (IP) Moderate to RapidVariableIntermediateModerateCommon for systemic drug delivery in preclinical studies.[5][12][13]Risk of injection into abdominal organs; potential for first-pass metabolism in the liver.[8][14]

Core Protocols: Preparation and Administration of NDP-MSH

A. Reagent Preparation and Handling

1. Reconstitution of Lyophilized NDP-MSH:

  • Rationale: NDP-MSH is typically supplied as a lyophilized powder to ensure stability.[15] Reconstitution in an appropriate sterile vehicle is the first critical step. The choice of vehicle can impact solubility and stability.

  • Protocol:

    • Allow the vial of lyophilized NDP-MSH to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add a precise volume of sterile, pyrogen-free vehicle to the vial to achieve the desired stock concentration. Common vehicles include:

      • Sterile Saline (0.9% NaCl): Widely used and physiologically compatible.

      • Phosphate-Buffered Saline (PBS): Provides a stable pH environment.

      • Ultrapure Water: Suitable for initial solubilization, but a buffered solution is often preferred for injection to maintain physiological pH.[15]

    • Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

2. Storage of Stock and Working Solutions:

  • Rationale: Proper storage is crucial to maintain the bioactivity of the peptide. NDP-MSH is susceptible to degradation at room temperature over extended periods.

  • Protocol:

    • Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term storage.[15]

    • For short-term storage (a few days), solutions can be kept at 4°C.

    • Before use, thaw frozen aliquots on ice or at room temperature and ensure the solution is completely dissolved and mixed.

B. Experimental Workflow for Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Reconstitute Reconstitute Lyophilized NDP-MSH Dilute Prepare Dosing Solution Reconstitute->Dilute to working concentration Load Load Syringe Dilute->Load Restrain Properly Restrain Mouse Load->Restrain Inject Inject via Chosen Route (IV, SC, or IP) Restrain->Inject Monitor Monitor Animal for Distress Inject->Monitor Return Return to Home Cage Monitor->Return Observe Observe for Desired Phenotype Return->Observe

Caption: General experimental workflow for NDP-MSH administration in mice.

C. Detailed Administration Protocols

1. Intravenous (IV) Injection via the Lateral Tail Vein:

  • Rationale: IV administration delivers the compound directly into the systemic circulation, resulting in rapid onset of action and 100% bioavailability. This route is ideal for studying acute effects and for pharmacokinetic analyses where precise plasma concentrations are required.

  • Protocol:

    • Warm the mouse under a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.

    • Place the mouse in a suitable restraint device that allows access to the tail.

    • Swab the tail with 70% ethanol to clean the injection site and further enhance vein visibility.

    • Using a 27-30 gauge needle attached to a tuberculin syringe, approach one of the lateral tail veins at a shallow angle.

    • Gently insert the needle into the vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the NDP-MSH solution (typically 5-10 µL/g body weight).

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the mouse for any signs of distress before returning it to its home cage.

2. Subcutaneous (SC) Injection:

  • Rationale: SC injection involves depositing the drug into the loose connective tissue beneath the skin. This route provides a slower, more sustained release of the compound compared to IV injection, making it suitable for chronic dosing regimens or when a prolonged effect is desired.[9][10]

  • Protocol:

    • Restrain the mouse by gently scruffing the loose skin over the neck and shoulders.

    • Lift the scruff to form a "tent" of skin.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the mouse's back. Be careful not to puncture through the other side of the skin.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration).

    • Inject the NDP-MSH solution (typically 5-10 µL/g body weight).

    • Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.

    • Return the mouse to its home cage and monitor its behavior.

3. Intraperitoneal (IP) Injection:

  • Rationale: IP injection is a common method for systemic administration in rodents, offering a balance between speed of onset and ease of administration. The drug is absorbed from the peritoneal cavity into the mesenteric blood vessels.

  • Protocol:

    • Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • Inject the NDP-MSH solution (typically 10-20 µL/g body weight).

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of discomfort or adverse reactions.

Signaling Pathway of NDP-MSH

NDP-MSH exerts its effects by binding to and activating melanocortin receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression. This signaling cascade is central to the diverse physiological effects of NDP-MSH.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDP_MSH NDP-MSH MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) NDP_MSH->MCR Binds G_Protein G Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC:s->cAMP:n ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Physiological_Effects Physiological Effects (Neuroprotection, Metabolic Regulation, etc.) Gene_Expression->Physiological_Effects Leads to

Caption: Simplified signaling pathway of NDP-MSH via melanocortin receptors.

Conclusion and Best Practices

The successful administration of NDP-MSH in mice hinges on careful consideration of the research objectives and meticulous execution of the chosen protocol. For studies requiring rapid and complete systemic exposure, IV injection is the gold standard, albeit technically demanding. SC administration is preferable for chronic studies where a sustained release is beneficial. IP injection offers a practical alternative for systemic delivery, though with greater variability in absorption.

Researchers are reminded to adhere to all institutional animal care and use committee (IACUC) guidelines. The use of appropriate needle gauges, sterile techniques, and proper animal handling are paramount to ensure animal welfare and the generation of high-quality, reproducible data. By understanding the principles outlined in this guide, researchers can confidently select and implement the most appropriate administration route for their NDP-MSH studies in mice.

References

  • Hoggard, N., et al. (2004). Peripherally administered [Nle4,D-Phe7]-alpha-melanocyte stimulating hormone increases resting metabolic rate, while peripheral agouti-related protein has no effect, in wild type C57BL/6 and ob/ob mice. Journal of Molecular Endocrinology, 33(3), 693-703.
  • GenScript. ([n.d.]). [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone (MSH), amide. Retrieved from [Link]

  • Sawyer, T. K., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.
  • Guarini, S., et al. (2004). Both early and delayed treatment with melanocortin 4 receptor-stimulating melanocortins produces neuroprotection in cerebral ischemia. The Journal of Neuroscience, 24(48), 10884-10891.
  • Loser, K., et al. (2016). Melanocortin-1 receptor activation is neuroprotective in mouse models of neuroinflammatory disease.
  • Hoggard, N., et al. (2004). alpha-melanocyte stimulating hormone increases resting metabolic rate, while peripheral agouti-related protein has no effect, in wild type C57BL/6 and ob/ob mice. Journal of Molecular Endocrinology, 33(3), 693-703.
  • Giuliani, D., et al. (2021). Melanocortin receptor agonist NDP-α-MSH improves cognitive deficits and microgliosis but not amyloidosis in advanced stages of AD progression in 5XFAD and 3xTg mice. Frontiers in Pharmacology, 12, 737895.
  • Bellinger, M. A., & Hart, L. A. (2010). The melanocortin receptor agonist NDP-MSH impairs the allostimulatory function of dendritic cells. Immunology, 131(3), 375–385.
  • Dorr, R. T., et al. (2006). [Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers.
  • Rinne, P., et al. (2013). α-MSH Analogue Attenuates Blood Pressure Elevation in DOCA-Salt Hypertensive Mice. PLoS ONE, 8(8), e72857.
  • Fu, S., et al. (2020). Activation of the Melanocortin-1 Receptor by NDP-MSH Attenuates Oxidative Stress and Neuronal Apoptosis through PI3K/Akt/Nrf2 Pathway after Intracerebral Hemorrhage in Mice. Oxidative Medicine and Cellular Longevity, 2020, 8864100.
  • Giuliani, D., et al. (2015). NDP-α-MSH induces intense neurogenesis and cognitive recovery in Alzheimer transgenic mice through activation of melanocortin MC4 receptors. Molecular and Cellular Neuroscience, 68, 126-135.
  • Löscher, W., & Potschka, H. (2020). Ndp-msh for treatment of inflammatory and/or neurodegenerative disorders of the cns. U.S.
  • Dorr, R. T., et al. (2009). Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α-MSH Analog in Healthy Overweight and Obese Subjects. Journal of Clinical Pharmacology, 49(7), 844-855.
  • Joseph, C. G., et al. (2001). Characterization of melanocortin NDP-MSH agonist peptide fragments at the mouse central and peripheral melanocortin receptors. Journal of Medicinal Chemistry, 44(12), 1951–1957.
  • ResearchGate. (2018). Melanocortin-receptor signaling pathway. [Diagram]. Retrieved from [Link]

  • Hofmann, T. (2017). What is the difference between Intraperitoneal injection and intravenous administration when treating mice? ResearchGate. Retrieved from [Link]

  • Rinne, P., et al. (2013). Figure 1: (A) Time course of weight change after an intraperitoneal (i.p.) injection of saline and NDP-α-MSH (0.3 mg/kg). [Graph]. ResearchGate. Retrieved from [Link]

  • Siljee, J. E., et al. (2021). Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight.
  • Kinuya, S., et al. (2016). Comparison of subcutaneous and intraperitoneal injection of D-luciferin for in vivo bioluminescence imaging. EJNMMI Research, 6(1), 3.
  • ResearchGate. (2020). Ca²⁺ regulated pathway. The endogenous melanocortin 4‐receptor (MC4R)... [Diagram]. Retrieved from [Link]

  • Zeller, W., et al. (1998). Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice.
  • Clément, K., et al. (2019). Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry. BMC Medical Genetics, 20(1), 99.
  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog. Retrieved from [Link]

  • Ghamari, A., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences, 21(18), 6848.
  • Zeller, W., et al. (1998). Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice. [PDF]. American Association for Laboratory Animal Science. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 4-Nle-α-MSH for Melanocortin Receptor Studies

Introduction: The Significance of 4-Nle-α-MSH in Melanocortin Research Alpha-melanocyte-stimulating hormone (α-MSH) is a pivotal endogenous peptide hormone of the melanocortin family, regulating a wide array of physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Nle-α-MSH in Melanocortin Research

Alpha-melanocyte-stimulating hormone (α-MSH) is a pivotal endogenous peptide hormone of the melanocortin family, regulating a wide array of physiological processes from skin pigmentation to inflammation and energy homeostasis.[1][2] It exerts its effects by binding to melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[3] The native α-MSH peptide, however, is susceptible to rapid enzymatic degradation, limiting its utility in prolonged in vitro and in vivo studies.

To overcome this limitation, synthetic analogues have been developed. Among the most potent and stable is [Nle⁴, D-Phe⁷]-α-MSH (often abbreviated as 4-Nle-α-MSH or NDP-MSH). This analogue incorporates two key modifications: the substitution of methionine at position 4 with norleucine (Nle) and the replacement of L-phenylalanine at position 7 with its D-isomer (D-Phe). These changes confer remarkable resistance to enzymatic degradation and dramatically increase biological potency and duration of action compared to native α-MSH.[4][5] For instance, [Nle⁴, D-Phe⁷]-α-MSH is approximately 26 times more potent than α-MSH in activating adenylate cyclase in melanoma cells.[4]

This enhanced stability and potency make 4-Nle-α-MSH an invaluable tool for researchers studying melanocortin signaling. It serves as a robust agonist for MC1, MC3, MC4, and MC5 receptors, allowing for consistent and reproducible stimulation of downstream pathways in cell culture models.[6] This guide provides detailed protocols for leveraging 4-Nle-α-MSH in two fundamental cell-based assays: quantifying direct receptor activation via cAMP accumulation and measuring a key physiological response, melanin synthesis.

Mechanism of Action: The MC1R Signaling Cascade

4-Nle-α-MSH primarily signals through the Melanocortin 1 Receptor (MC1R) in melanocytes. MC1R is a canonical Gs protein-coupled receptor.[3][7] The binding of an agonist like 4-Nle-α-MSH initiates a well-defined signaling cascade that is central to pigmentation and other cellular responses.

  • Receptor Activation: 4-Nle-α-MSH binds to the extracellular domain of MC1R, inducing a conformational change.

  • G Protein Coupling: The activated receptor couples with the heterotrimeric Gs protein, causing the Gαs subunit to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[8]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.[1]

  • CREB Phosphorylation: Active PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[9][10]

  • Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), driving its expression.[9][11]

  • Melanogenesis Upregulation: MITF, the master regulator of melanocyte function, then upregulates the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2, ultimately leading to the synthesis of melanin.[9][10]

This cascade demonstrates how stimulating cells with 4-Nle-α-MSH can be quantitatively assessed at two key points: the immediate production of the second messenger cAMP (Protocol 1) and the cumulative, downstream physiological output of melanin (Protocol 2).

G_Protein_Signaling Ligand 4-Nle-α-MSH MC1R MC1R Ligand->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Gene Expression pCREB->MITF Induces Melanogenesis Melanogenic Enzyme Genes (TYR, TRP-1) MITF->Melanogenesis Upregulates

Caption: MC1R signaling pathway initiated by 4-Nle-α-MSH.

Protocol 1: Functional Bioactivity via cAMP Accumulation Assay

This protocol measures the direct functional consequence of MC1R activation by quantifying the intracellular accumulation of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a preferred method due to its high sensitivity and suitability for high-throughput screening.[12][13]

Principle of the Assay

This is a competitive immunoassay.[14] Intracellular cAMP produced by stimulated cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). A high level of intracellular cAMP results in less tracer binding to the antibody, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to the concentration of cAMP in the sample.[14][15]

Workflow Overview

cAMP_Workflow A 1. Seed Cells (e.g., B16-F10) in assay plate B 2. Culture (e.g., 24h) A->B C 3. Add 4-Nle-α-MSH (dose-response) with PDE Inhibitor (IBMX) B->C D 4. Incubate (e.g., 30 min at RT) C->D E 5. Lyse Cells & Add HTRF Reagents (Anti-cAMP Ab, cAMP Tracer) D->E F 6. Incubate (e.g., 60 min at RT) E->F G 7. Read Plate (TR-FRET Reader) F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Workflow for the HTRF-based cAMP accumulation assay.

Materials

  • Cell Line: B16-F10 murine melanoma cells or other cells expressing MC1R.

  • Peptide: 4-Nle-α-MSH, lyophilized.

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: White, low-volume 384-well plate.

  • Reagents:

    • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer).

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor.

    • Phosphate-Buffered Saline (PBS).

    • 0.5% Trypsin-EDTA.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • TR-FRET enabled microplate reader.

    • Multichannel pipettes.

Step-by-Step Protocol

  • Reagent Preparation:

    • 4-Nle-α-MSH Stock (1 mM): Reconstitute lyophilized peptide in sterile water to create a 1 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • IBMX Stock (100 mM): Prepare in DMSO. Store at -20°C.

    • Stimulation Buffer: Prepare culture medium containing 1 mM IBMX (final concentration 500 µM in the well). This is critical to prevent the degradation of cAMP by endogenous PDEs, thus amplifying the signal.[15]

  • Cell Seeding:

    • Harvest B16-F10 cells that are 70-80% confluent using Trypsin-EDTA.

    • Resuspend cells in culture medium and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 10 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Nle-α-MSH in the Stimulation Buffer (medium + IBMX) at 2X the final desired concentration. A typical concentration range would be from 1 pM to 1 µM.

    • Carefully add 10 µL of the 2X 4-Nle-α-MSH dilution to the appropriate wells containing the cells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the HTRF kit, prepare the lysis buffer containing the HTRF detection reagents (Anti-cAMP Cryptate and cAMP-d2).

    • Add 10 µL of the lysis/detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of 4-Nle-α-MSH.

    • Use a sigmoidal dose-response (variable slope) curve fit to determine the EC₅₀ value, which represents the concentration of agonist that gives half-maximal response.

Data Interpretation and Expected Results

ParameterExpected ValueRationale
Basal Signal High HTRF RatioIn unstimulated cells, cAMP is low, so the tracer binds the antibody, yielding a maximum FRET signal.
Maximal Stimulation Low HTRF RatioAt saturating concentrations of 4-Nle-α-MSH, high intracellular cAMP outcompetes the tracer, minimizing the FRET signal.
EC₅₀ for 4-Nle-α-MSH 0.1 - 1.0 nMThis peptide is a highly potent agonist for MC1R. The exact value may vary based on cell line and assay conditions.
Z'-factor > 0.5A Z'-factor above 0.5, calculated using basal and maximally stimulated wells, indicates a robust and reliable assay.

Protocol 2: Physiological Response via Melanin Synthesis Assay

This assay quantifies the downstream physiological outcome of sustained MC1R activation: the production and accumulation of melanin. It is a valuable method to confirm that the signaling cascade is intact and results in a functional cellular response.

Principle of the Assay

B16-F10 melanoma cells are stimulated with 4-Nle-α-MSH over a period of 48-72 hours.[16][17] The prolonged activation of the MC1R pathway leads to the synthesis and accumulation of melanin. After treatment, cells are lysed, and the melanin pigment is solubilized. The amount of melanin is then quantified spectrophotometrically by measuring its absorbance at ~405 nm.[17][18]

Workflow Overview

Melanin_Workflow A 1. Seed B16-F10 Cells in a 6 or 24-well plate B 2. Culture (24h) A->B C 3. Treat with 4-Nle-α-MSH (dose-response) B->C D 4. Incubate (48-72h) C->D E 5. Wash (PBS) & Lyse Cells D->E F 6. Solubilize Melanin (1N NaOH, 80°C) E->F G 7. Measure Absorbance (~405 nm) F->G H 8. Normalize to Protein Content G->H

Caption: Workflow for the melanin synthesis and content assay.

Materials

  • Cell Line: B16-F10 murine melanoma cells.

  • Peptide: 4-Nle-α-MSH, lyophilized.

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: 24-well or 6-well tissue culture treated plate.

  • Reagents:

    • Phosphate-Buffered Saline (PBS).

    • 1N Sodium Hydroxide (NaOH) solution, containing 10% DMSO.

    • BCA Protein Assay Kit.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm and ~562 nm (for BCA assay).

    • Water bath or heat block (80°C).

Step-by-Step Protocol

  • Cell Seeding:

    • Seed B16-F10 cells into a 24-well plate at a density of 1 x 10⁴ cells per well.[17]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator.

  • Compound Treatment:

    • Prepare dilutions of 4-Nle-α-MSH in fresh culture medium. A typical final concentration range is 1 nM to 200 nM.[16][17]

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of 4-Nle-α-MSH. Include a vehicle-only control.

    • Incubate the cells for 72 hours.[16][17] Visual inspection should reveal a darkening of the cell pellets in stimulated wells.

  • Cell Lysis and Melanin Solubilization:

    • Carefully aspirate the culture medium and wash the cells twice with cold PBS.

    • Add 200 µL of 1N NaOH with 10% DMSO to each well to lyse the cells.[17]

    • Incubate the plate at 80°C for 1-2 hours to fully solubilize the melanin granules.[19]

  • Quantification:

    • Transfer 150 µL of the lysate from each well to a 96-well clear-bottom plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Use the remaining lysate (~50 µL) to determine the total protein concentration using a BCA Protein Assay Kit, following the manufacturer's protocol. This normalization step is crucial to account for any differences in cell number due to proliferation or cytotoxicity.

  • Data Analysis:

    • Calculate the melanin content by dividing the absorbance at 405 nm by the protein concentration (in mg/mL) for each well.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the normalized melanin content against the concentration of 4-Nle-α-MSH.

Data Interpretation and Expected Results

ParameterExpected OutcomeRationale
Vehicle Control Basal level of melanin.B16-F10 cells produce a low level of melanin without stimulation.
4-Nle-α-MSH Treatment Dose-dependent increase in absorbance at 405 nm.Increased MC1R signaling drives the expression of melanogenic enzymes, leading to melanin production.
Visual Confirmation Cell pellets appear visibly darker with increasing agonist concentration.The accumulation of the dark pigment, melanin, is macroscopically visible.
Effective Concentration Significant increases in melanin are typically observed in the 10-200 nM range.This reflects the concentration range needed for sustained signaling to produce a physiological effect.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No response in cAMP assay 1. Inactive 4-Nle-α-MSH peptide.2. Cell line does not express functional MC1R.3. PDE activity too high.4. Incorrect HTRF reagent preparation.1. Use a fresh aliquot of peptide; verify stock concentration.2. Confirm MC1R expression via qPCR or Western blot.3. Ensure IBMX is included in the stimulation buffer at an effective concentration (e.g., 500 µM).4. Prepare HTRF reagents fresh according to the kit manual.
High variability in melanin assay 1. Uneven cell seeding.2. Incomplete melanin solubilization.3. Lack of protein normalization.1. Ensure a single-cell suspension before plating; allow plates to sit at room temperature for 20 min before incubation to ensure even settling.2. Increase incubation time or temperature (up to 90°C) with NaOH/DMSO.3. Always normalize melanin absorbance to total protein content.
Low Z'-factor in cAMP assay 1. Low cell number.2. Suboptimal incubation times.3. Assay window (basal vs. max) is too small.1. Optimize cell seeding density.2. Optimize agonist and lysis incubation times (e.g., 15-60 min for agonist).3. Ensure the use of a potent PDE inhibitor (IBMX). Consider using forskolin as a positive control for maximal adenylyl cyclase activation.

References

  • Role of α-MSH-MC1R-cAMP Signaling Pathway in Regulating the Melanin Synthesis in Silky Fowl. ResearchGate. Available at: [Link]

  • Role of α-MSH-MC1R-cAMP signaling pathway in melanin biosythesis in... ResearchGate. Available at: [Link]

  • 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. PubMed. Available at: [Link]

  • Radioreceptor assay for alpha-MSH using mouse B16 melanoma cells. PubMed. Available at: [Link]

  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. PMC. Available at: [Link]

  • alpha-Melanocyte stimulating hormone: production and degradation. PubMed Central - NIH. Available at: [Link]

  • [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone (MSH), amide. GenScript. Available at: [Link]

  • alpha-Melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. PMC. Available at: [Link]

  • alpha-MSH and the regulation of melanocyte function. PubMed. Available at: [Link]

  • Beneficial effects of the melanocortin analogue Nle4-D-Phe7-α-MSH in acne vulgaris. PubMed. Available at: [Link]

  • alpha-Melanocyte-stimulating hormone signaling regulates expression of microphthalmia, a gene deficient in Waardenburg syndrome. PubMed. Available at: [Link]

  • α-Melanocyte-stimulating hormone. Wikipedia. Available at: [Link]

  • Relative stability of alpha-melanotropin and related analogues to rat brain homogenates. PubMed. Available at: [Link]

  • Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PMC. Available at: [Link]

  • Melanocortin 1 Receptor: Structure, Function, and Regulation. PMC. Available at: [Link]

  • Role of α-MSH-MC1R-cAMP Signaling Pathway in Regulating the Melanin Synthesis in Silky Fowl. Longdom Publishing. Available at: [Link]

  • Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. Available at: [Link]

  • Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Available at: [Link]

  • Melanocortin 1 receptor. Wikipedia. Available at: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. MDPI. Available at: [Link]

  • Biologically active monoiodinated alpha-MSH derivatives for receptor binding studies using human melanoma cells. PubMed. Available at: [Link]

  • INDIGO Biosciences Launches Melanocortin Receptor Reporter Assay Family. INDIGO Biosciences. Available at: [Link]

  • Cellular Melanin Content Level Assay in B16F10 Cells. Bio-protocol. Available at: [Link]

  • Alpha-MSH ELISA Kit. RayBiotech. Available at: [Link]

  • Melanin level analysis of B16-F10 cells to different concentrations of... ResearchGate. Available at: [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at: [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Radiolabeling of [Nle⁴, D-Phe⁷]-α-MSH for Melanoma Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide to the radiolabeling of [Nle⁴, D-Phe⁷]-α-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the radiolabeling of [Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone (NDP-MSH) for the targeted imaging of melanoma. Malignant melanoma, an aggressive form of skin cancer, often overexpresses the melanocortin-1 receptor (MC1R), making it an ideal target for diagnostic imaging agents.[1][2] NDP-MSH, a synthetic analog of α-MSH, exhibits high affinity and stability, rendering it a superior candidate for delivering radionuclides to tumor sites.[3][4] This document will detail the underlying scientific principles, provide step-by-step protocols for radiolabeling and quality control, and discuss applications in both in vitro and in vivo imaging studies.

Introduction: The Rationale for Targeting MC1R with Radiolabeled NDP-MSH

Malignant melanoma's high mortality rate is largely due to its aggressive metastatic potential.[5] Early and accurate detection of primary and metastatic lesions is therefore critical for effective patient management.[5][6] The MC1R, a G-protein coupled receptor, is a key player in melanogenesis and is significantly overexpressed on the surface of most melanoma cells while having limited expression in normal tissues.[1][2][7] This differential expression provides a molecular target for the specific delivery of imaging agents.

Native α-MSH, the endogenous ligand for MC1R, is susceptible to enzymatic degradation in vivo.[3][8] To overcome this, synthetic analogs have been developed. The most widely adopted is Ac-[Nle⁴, D-Phe⁷]-α-MSH, or NDP-MSH. The substitution of methionine at position 4 with norleucine (Nle) and L-phenylalanine at position 7 with its D-isomer (D-Phe) confers enhanced stability against enzymatic degradation and superior receptor affinity.[3][8][9]

By attaching a radioactive isotope to NDP-MSH, we can create a radiopharmaceutical that, when introduced into the body, will accumulate at sites of high MC1R expression, allowing for visualization of melanoma tumors using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[9][10]

The MC1R Signaling Pathway

The binding of α-MSH or its analogs to MC1R on melanocytes initiates a signaling cascade that stimulates melanin production.[11] Understanding this pathway highlights the biological basis for our imaging strategy.

MC1R_Signaling cluster_membrane Cell Membrane MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates alpha_MSH α-MSH / NDP-MSH alpha_MSH->MC1R Binds ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Expression Melanin Melanin Synthesis MITF->Melanin Promotes

Caption: MC1R signaling cascade upon ligand binding.

Designing a Radiolabeled NDP-MSH Analog

The creation of an effective imaging agent involves the careful selection of three key components: the targeting peptide (NDP-MSH), a chelator, and a radionuclide.

The Role of Chelators

A chelator is a molecule that forms a stable complex with a metallic radionuclide, preventing its release in vivo and ensuring it remains attached to the targeting peptide.[7] The choice of chelator is dictated by the radionuclide to be used.[9]

  • For SPECT Radionuclides (e.g., ⁹⁹ᵐTc, ¹¹¹In):

    • DTPA (Diethylenetriaminepentaacetic acid): Well-suited for chelating Indium-111 (¹¹¹In).[9]

    • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile chelator for ¹¹¹In and therapeutic radionuclides like ¹⁷⁷Lu.[9][12]

    • MAG₂ (Mercaptoacetylglycylglycine) and N₂S₂ systems: Used for chelating Technetium-99m (⁹⁹ᵐTc).[9]

  • For PET Radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga):

    • DOTA and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Commonly used for chelating Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[12]

The chelator is typically conjugated to the N-terminus or a lysine residue of the NDP-MSH peptide.[7][9]

Selection of Radionuclides

The choice between a SPECT and a PET radionuclide depends on the desired imaging characteristics, such as resolution, sensitivity, and the half-life of the isotope.[13][14]

RadionuclideImaging ModalityHalf-lifeKey Gamma/Positron EmissionRationale for Use with NDP-MSH
⁹⁹ᵐTc SPECT6 hours140 keVIdeal half-life matching peptide pharmacokinetics, widely available.[9]
¹¹¹In SPECT2.8 days171, 245 keVLonger half-life allows for imaging at later time points.[9]
⁶⁸Ga PET68 minutesβ+ (89%)Generator-produced, suitable for same-day imaging.
⁶⁴Cu PET12.7 hoursβ+ (17.4%)Longer half-life allows for imaging of slower biological processes.[15]
¹⁸F PET110 minutesβ+ (97%)Excellent imaging characteristics, but requires more complex labeling chemistry.[6]

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-NDP-MSH with Indium-111 (for SPECT)

This protocol describes a standard method for labeling a DOTA-conjugated NDP-MSH peptide with ¹¹¹In.

Materials:

  • DOTA-conjugated NDP-MSH peptide (e.g., DOTA-NAPamide)

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium acetate buffer (0.2 M, pH 5.5)

  • Metal-free water

  • Heating block or water bath

  • Sterile, pyrogen-free reaction vials

  • Sep-Pak C18 cartridge

  • Ethanol

  • Sterile saline (0.9% NaCl)

Procedure:

  • Peptide Reconstitution: Dissolve the DOTA-NDP-MSH peptide in metal-free water to a concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Reaction Setup: In a sterile reaction vial, add 10 µg of the DOTA-NDP-MSH peptide solution.

  • Add 100 µL of ammonium acetate buffer to the vial to maintain the optimal pH for labeling.

  • Carefully add 37-185 MBq (1-5 mCi) of ¹¹¹InCl₃ to the reaction vial.

  • Incubation: Gently mix the solution and incubate at 90-95°C for 20-30 minutes in a heating block.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Purification (Optional but Recommended): a. Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water. b. Load the reaction mixture onto the cartridge. The ¹¹¹In-DOTA-NDP-MSH will be retained. c. Wash the cartridge with 10 mL of sterile water to remove any unbound ¹¹¹In. d. Elute the purified ¹¹¹In-DOTA-NDP-MSH with 1 mL of ethanol. e. Evaporate the ethanol under a gentle stream of nitrogen. f. Reconstitute the final product in sterile saline for injection.

Radiolabeling_Workflow Peptide DOTA-NDP-MSH (10 µg) Mix Combine in Reaction Vial Peptide->Mix Buffer Acetate Buffer (pH 5.5) Buffer->Mix Radionuclide ¹¹¹InCl₃ (37-185 MBq) Radionuclide->Mix Heat Incubate 95°C, 20-30 min Mix->Heat QC Quality Control (Radio-TLC/HPLC) Heat->QC Purify Purification (Sep-Pak C18) QC->Purify If RCP < 95% Final Final Product in Saline QC->Final If RCP > 95% Purify->Final

Caption: General workflow for radiolabeling peptides.

Protocol 2: Quality Control of Radiolabeled Peptides

Ensuring the radiochemical purity (RCP) of the final product is a critical step.[16][17] The RCP is the percentage of the total radioactivity in the desired chemical form.[16] High-Performance Liquid Chromatography (HPLC) is the gold standard, while Radio-Thin Layer Chromatography (Radio-TLC) offers a faster, simpler alternative.[17]

Method A: Radio-TLC

  • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

  • Mobile Phase: 0.1 M sodium citrate buffer, pH 5.0.

  • Procedure:

    • Spot a small drop (~1 µL) of the final radiolabeled peptide solution onto the origin of an ITLC-SG strip.

    • Develop the strip in a chromatography tank containing the mobile phase.

    • Allow the solvent front to travel near the top of the strip.

    • Remove the strip and let it dry.

    • Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each section in a gamma counter.

  • Interpretation:

    • ¹¹¹In-DOTA-NDP-MSH: Remains at the origin (Rf = 0.0-0.1).

    • Free ¹¹¹In: Migrates with the solvent front (Rf = 0.9-1.0).

  • Calculation: RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100. A RCP of >95% is typically required.

Method B: Radio-HPLC

  • System: HPLC with a C18 reverse-phase column and an in-line radioactivity detector.

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Procedure:

    • Inject a small volume (10-20 µL) of the sample.

    • Run a gradient elution (e.g., 5-95% Solvent B over 20 minutes).

    • Monitor the chromatogram from both the UV detector (for the peptide) and the radioactivity detector.

  • Interpretation: The retention time of the radiolabeled peptide should match that of the non-radioactive ("cold") standard. Peaks corresponding to free radionuclide or other impurities will have different retention times.

  • Calculation: RCP (%) = [Peak Area of Radiolabeled Peptide / Total Peak Area in Radio-chromatogram] x 100.

In Vitro and In Vivo Evaluation

In Vitro Cell Binding Assay

This assay determines the binding affinity (Kd) of the radiolabeled peptide for the MC1R on melanoma cells.[7][9]

Procedure:

  • Cell Culture: Culture B16/F1 or other MC1R-positive melanoma cells to near confluency.

  • Assay Setup: Seed a known number of cells (e.g., 1x10⁵ cells/well) in a 24-well plate.

  • Binding: Add increasing concentrations of the radiolabeled peptide to the wells. For non-specific binding determination, add a large excess of non-radiolabeled NDP-MSH to a parallel set of wells.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled peptide and perform a saturation binding analysis to determine the Kd.

In Vivo Biodistribution and Imaging Studies

These studies are performed in animal models (e.g., mice bearing melanoma xenografts) to assess the tumor-targeting ability and pharmacokinetic properties of the radiotracer.[7][18]

Procedure:

  • Animal Model: Use immunocompromised mice with subcutaneously implanted B16/F10 or A375M melanoma tumors.[6]

  • Injection: Inject a known amount of the radiolabeled peptide (e.g., 3.7 MBq) intravenously via the tail vein.

  • Imaging: At various time points (e.g., 1, 4, 24 hours post-injection), anesthetize the mice and perform SPECT/CT or PET/CT imaging.

  • Biodistribution: At the final time point, euthanize the mice and dissect key organs and tissues (tumor, blood, muscle, kidney, liver, etc.).

  • Counting: Weigh the tissues and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This data reveals tumor uptake, clearance pathways, and retention in non-target organs. A key challenge is often high kidney uptake, which can be addressed by strategies like co-injection of amino acids.[19]

Conclusion and Future Perspectives

Radiolabeled NDP-MSH analogs are powerful tools for the targeted imaging of melanoma.[9] Preclinical studies have consistently demonstrated their ability to specifically accumulate in MC1R-positive tumors, providing clear images of both primary and metastatic disease.[9][15] The methodologies described herein provide a robust framework for the development and evaluation of these promising radiopharmaceuticals. Future work will focus on optimizing peptide structures to reduce renal uptake, developing theranostic pairs (using the same peptide for both imaging and therapy with different radionuclides), and translating these agents into clinical practice for improved melanoma diagnosis and management.[5][8]

References

  • Targeted Melanoma Imaging and Therapy with Radiolabeled Alpha-Melanocyte Stimulating Hormone Peptide Analogues. (2011). National Institutes of Health. [Link]

  • Radiolabeled Alpha-Melanocyte Stimulating Hormone Derivatives for Development of Malignant Melanoma Imaging Agents. (n.d.). Korea Science. [Link]

  • Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy. (2020). Journal of Nuclear Medicine. [Link]

  • An Improved Imaging Agent for Malignant Melanoma, Based on [Nle4,D-Phe7]alpha-melanocyte Stimulating Hormone. (n.d.). PubMed. [Link]

  • [Nle 4 , D-Phe 7 ]-α-Melanocyte Stimulating Hormone (MSH), amide. (n.d.). GenScript. [Link]

  • Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy. (2020). Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Targeted Melanoma Radiotherapy Using Ultrasmall 177Lu-Labeled α-Melanocyte Stimulating Hormone-Functionalized Core-Shell Silica Nanoparticles. (n.d.). MDPI. [Link]

  • Role of α-MSH-MC1R-cAMP signaling pathway in melanin biosythesis in mammalian. (n.d.). ResearchGate. [Link]

  • NDP-MSH, 5-TAMRA-labeled. (n.d.). Anaspec. [Link]

  • α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. (n.d.). Oxford Academic. [Link]

  • Targeted melanoma imaging and therapy with radiolabeled alpha-melanocyte stimulating hormone peptide analogues. (n.d.). PubMed. [Link]

  • The melanocortin receptor agonist NDP-MSH impairs the allostimulatory function of dendritic cells. (n.d.). National Institutes of Health. [Link]

  • Radiofluorinated Rhenium Cyclized α-MSH Analogs for PET Imaging of Melanocortin Receptor 1. (n.d.). PubMed Central. [Link]

  • Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy. (2021). Journal of Nuclear Medicine. [Link]

  • Radiolabeled Alpha-Melanocyte Stimulating Hormone Derivatives for Development of Malignant Melanoma Imaging Agents. (n.d.). ScholarWorks@Gyeongsang National University. [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). National Institutes of Health. [Link]

  • Design and characterization of α-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. (n.d.). National Institutes of Health. [Link]

  • Basic principles of SPECT and PET imaging. (2015). ResearchGate. [Link]

  • Radiolabeled Peptides Synthesis Service. (n.d.). NovoPro Bioscience Inc.. [Link]

  • 64Cu-Labeled Alpha-Melanocyte-Stimulating Hormone Analog for MicroPET Imaging of Melanocortin 1 Receptor Expression. (n.d.). National Institutes of Health. [Link]

  • In vivo evaluation of 188Re-labeled alpha-melanocyte stimulating hormone peptide analogs for melanoma therapy. (n.d.). PubMed. [Link]

  • PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0. (n.d.). springer.com. [Link]

  • NEW: Chelating RLT Peptides & Radiosensitizers!. (2025). JPT. [Link]

  • Targeting the Melanocortin 1 Receptor in Melanoma: Biological Activity of α-MSH–Peptide Conjugates. (n.d.). MDPI. [Link]

  • Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET. (2017). Theranostics. [Link]

  • Radiolabeled Peptides and Antibodies in Medicine. (2020). ACS Publications. [Link]

  • Characterization of Magnesium Silicate Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume. (n.d.). MDPI. [Link]

  • Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. (1998). PubMed. [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (n.d.). National Center for Biotechnology Information. [Link]

  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. (n.d.). National Institutes of Health. [Link]

  • Priority Area Announcement: Characterization of Rare Melanoma Preclinical Models. (n.d.). Melanoma Research Alliance. [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide. [Link]

  • Synthesis, characterization and optimization of in vitro properties of NIR-fluorescent cyclic α-MSH peptides for melanoma imaging. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of (V 0.2 Cr 0.8 ) 2 (Ga 0.5 Ge 0.5 )(C 0.6 N 0.4 ), a Triple-Site Solid Solution MAX Phase. (2026). ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving 4-Nle-alpha-MSH solubility for in vitro assays

Welcome to the technical support guide for [Nle⁴, D-Phe⁷]-α-MSH, a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH). This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [Nle⁴, D-Phe⁷]-α-MSH, a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of using this peptide in in vitro assays. With its enhanced potency and stability, [Nle⁴, D-Phe⁷]-α-MSH is a valuable tool for studying melanocortin receptor signaling.[1][2] However, its physicochemical properties can present solubility hurdles. This guide provides in-depth, experience-driven advice to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: I've just received my lyophilized [Nle⁴, D-Phe⁷]-α-MSH. What is the best initial solvent to use for reconstitution?

A1: For initial reconstitution, sterile, ultrapure water is the recommended solvent.[3][4] Most commercial suppliers suggest dissolving [Nle⁴, D-Phe⁷]-α-MSH in water to a concentration of 0.6 mg/ml to 1 mg/ml.[3][4][5] It is crucial to start with a high-quality water source (e.g., Milli-Q or equivalent) to minimize contaminants that could affect peptide stability or interfere with your assay.

Q2: My [Nle⁴, D-Phe⁷]-α-MSH is not fully dissolving in water, or the solution appears cloudy. What should I do?

A2: Cloudiness or incomplete dissolution is a common issue and can often be resolved with gentle agitation and slight adjustments to the pH. Peptides have an isoelectric point (pI) at which they are least soluble. A slight acidification of the solution with a dilute acid (e.g., 0.1% acetic acid) can often improve the solubility of basic peptides. Conversely, for acidic peptides, a dilute base (e.g., 0.1% ammonium hydroxide) may be beneficial. However, always consider the pH compatibility of your downstream assay. Sonication can also be employed to aid dissolution, but it should be used judiciously to avoid peptide degradation.

Q3: Can I use organic solvents like DMSO or ethanol to dissolve [Nle⁴, D-Phe⁷]-α-MSH?

A3: While water is the primary recommended solvent, Dimethyl sulfoxide (DMSO) can also be used.[6] Some sources indicate good solubility of the parent peptide, α-MSH, in DMSO with gentle warming.[7] If using DMSO, it is critical to prepare a concentrated stock solution and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations (typically >0.5%). Ethanol is generally not recommended as α-MSH has poor solubility in it.[7]

Q4: How should I store my [Nle⁴, D-Phe⁷]-α-MSH stock solution to maintain its activity?

A4: For long-term storage, it is recommended to aliquot your reconstituted stock solution into single-use volumes and store them at -20°C or below.[3][8] This prevents repeated freeze-thaw cycles, which can lead to peptide degradation. For short-term storage (up to 5 days), the solution can be kept at 4°C.[8]

Q5: I'm observing a decrease in the activity of my [Nle⁴, D-Phe⁷]-α-MSH over time, even with proper storage. What could be the cause?

A5: Peptide degradation can still occur even under optimal storage conditions. This can be due to oxidation, hydrolysis, or aggregation. The substitution of Norleucine (Nle) for Methionine (Met) at position 4 in this analog significantly reduces its susceptibility to oxidation compared to the native α-MSH. However, repeated exposure to air, light, and microbial contamination can still compromise the peptide's integrity. Using sterile techniques for reconstitution and handling is paramount.

II. Troubleshooting Guide: Achieving Optimal Solubility

This section provides a systematic approach to troubleshooting solubility issues with [Nle⁴, D-Phe⁷]-α-MSH, grounded in the peptide's chemical properties.

To effectively troubleshoot, it's essential to understand the molecular characteristics of [Nle⁴, D-Phe⁷]-α-MSH.

PropertyValue/DescriptionSignificance for Solubility
Molecular Weight ~1647 g/mol [3][9]Influences diffusion and dissolution rates.
Amino Acid Sequence Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂[3]The presence of both hydrophobic (Nle, D-Phe, Trp, Pro, Val) and hydrophilic/charged (Ser, Tyr, Glu, His, Arg, Lys) residues gives the peptide an amphipathic character, which can lead to aggregation.
Modifications N-terminal acetylation, C-terminal amidation[3]These modifications remove terminal charges, which can affect solubility and increase stability by preventing enzymatic degradation.
Key Substitutions Nle⁴: Replaces the easily oxidized Methionine. D-Phe⁷: Increases resistance to enzymatic degradation and enhances biological activity.[1]These substitutions primarily enhance stability and potency but can also influence conformational flexibility and intermolecular interactions affecting solubility.

This workflow provides a step-by-step process to address solubility challenges.

G cluster_start Start: Lyophilized Peptide cluster_step1 Step 1: Initial Reconstitution cluster_check1 Check 1: Visual Inspection cluster_success Success cluster_troubleshoot Troubleshooting Path cluster_step2 Step 2: Gentle Physical Methods cluster_check2 Check 2: Re-inspect cluster_step3 Step 3: pH Adjustment cluster_check3 Check 3: Final Inspection cluster_step4 Step 4: Alternative Solvent start Lyophilized [Nle⁴, D-Phe⁷]-α-MSH step1 Reconstitute in Ultrapure Water (to 0.6-1 mg/ml) + Gentle Vortexing start->step1 check1 Clear Solution? step1->check1 success Proceed to Assay Dilution (Use Assay Buffer) check1->success Yes troubleshoot_start Incomplete Dissolution check1->troubleshoot_start No step2 Brief Sonication (Bath Sonicator, <1 min) troubleshoot_start->step2 check2 Clear Solution? step2->check2 check2->success Yes step3 Add Dilute Acid (e.g., 10% Acetic Acid dropwise) Monitor pH check2->step3 No check3 Clear Solution? step3->check3 check3->success Yes step4 Use DMSO for Stock (Dilute >1:1000 in Assay Buffer) check3->step4 No step4->success

Caption: Troubleshooting workflow for dissolving [Nle⁴, D-Phe⁷]-α-MSH.

III. Detailed Experimental Protocols

This protocol is the recommended starting point for most cell-based and biochemical assays.

  • Preparation:

    • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

    • Use sterile, high-purity water (e.g., WFI or Milli-Q).

    • Prepare all materials in a sterile environment (e.g., laminar flow hood).

  • Reconstitution:

    • Calculate the volume of water needed to achieve a stock concentration of 1 mg/ml. For example, for a 1 mg vial, add 1 ml of water.

    • Carefully add the water to the vial, allowing it to run down the side.

    • Gently swirl or vortex the vial for 30-60 seconds to aid dissolution. Avoid vigorous shaking, which can cause aggregation or foaming.

  • Solubility Check:

    • Visually inspect the solution against a dark background. It should be clear and free of particulates.

    • If not fully dissolved, proceed to the troubleshooting steps outlined in the workflow above.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into low-protein-binding microcentrifuge tubes.

    • Store aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[8]

This protocol is suitable when a high stock concentration is required or when aqueous solubility is limited.

  • Preparation:

    • Use anhydrous, sterile-filtered DMSO.

    • Bring the lyophilized peptide to room temperature.

  • Reconstitution:

    • Add the required volume of DMSO to the peptide vial to create a concentrated stock (e.g., 10 mg/ml).

    • Gently vortex until the peptide is fully dissolved. Gentle warming (to 37°C) can be applied if necessary.[7]

  • Assay Preparation:

    • Perform serial dilutions of the DMSO stock in your final aqueous assay buffer.

    • Crucial: Ensure the final concentration of DMSO in the assay is non-toxic to your cells (typically ≤0.5%). For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

  • Storage:

    • Store the DMSO stock solution in aliquots at -20°C. DMSO has a high freezing point (~19°C), so ensure your freezer is set appropriately.

IV. The Science Behind the Signal: Melanocortin Receptor Activation

[Nle⁴, D-Phe⁷]-α-MSH exerts its biological effects by acting as an agonist at melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). Understanding this pathway is key to designing and interpreting your experiments.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MCR Melanocortin Receptor (MC1R) G_protein G Protein (Gαs) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion peptide [Nle⁴, D-Phe⁷]-α-MSH peptide->MCR Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF (Transcription Factor) CREB->MITF Upregulation Melanogenesis Melanogenesis (Pigmentation) MITF->Melanogenesis Gene Expression

Caption: Signaling pathway of [Nle⁴, D-Phe⁷]-α-MSH via the MC1R.

Upon binding to MC1R, [Nle⁴, D-Phe⁷]-α-MSH induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[10] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets like the CREB transcription factor. This cascade ultimately leads to the upregulation of genes involved in processes like melanogenesis.[11]

V. References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. Proceedings of the National Academy of Sciences of the United States of America, 77(10), 5754–5758. [Link]

  • GenScript. [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone (MSH), amide. [Link]

  • Herraiz, T., et al. (2017). [Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers. British Journal of Dermatology, 177(1), 236-245. [Link]

  • Al-Obeidi, F., et al. (1989). Potent and Prolonged Melanotropic Activities of the alpha-MSH Fragment Analog, Ac-[Nle4,D-Phe7]-alpha-MSH4-9-NH2. Journal of Medicinal Chemistry, 32(11), 2555-2561. [Link]

  • Verma, S., & Arora, H. (2013). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. BioMed Research International, 2013, 728136. [Link]

  • DeLaney, S. M., et al. (1993). Alpha-melanocyte-stimulating hormone (MSH) and [Nle4,D-Phe7]-alpha-MSH: effects on core temperature in rats. Peptides, 14(2), 259-263. [Link]

  • Levine, N., et al. (1991). Toxicologic Studies of a Superpotent Alpha-Melanotropin, [Nle4, D-Phe7]alpha-MSH. Journal of Investigative Dermatology, 96(3), 354-358. [Link]

  • Pharmacompass. alpha-Msh, nle(4)-phe(7)-. [Link]

  • Wikipedia. α-Melanocyte-stimulating hormone. [Link]

Sources

Optimization

Technical Support Center: Optimizing [Nle4, D-Phe7]-α-MSH (NDP-MSH) for Rat Studies

Welcome to the technical support center for the utilization of [Nle4, D-Phe7]-α-MSH (NDP-MSH) in rat research models. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of [Nle4, D-Phe7]-α-MSH (NDP-MSH) in rat research models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during in-vivo studies. My aim is to synthesize technical accuracy with field-proven insights to ensure the success and reproducibility of your experiments.

I. Understanding the Tool: [Nle4, D-Phe7]-α-MSH (NDP-MSH)

What is [Nle4, D-Phe7]-α-MSH and why is it used in research?

[Nle4, D-Phe7]-α-MSH, also known as NDP-MSH or Melanotan I, is a potent and stable synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH). The modifications at positions 4 (Norleucine for Methionine) and 7 (D-Phenylalanine for L-Phenylalanine) confer a significantly longer biological half-life and increased potency compared to the native peptide.[1] This enhanced stability makes it an invaluable tool for studying the physiological roles of melanocortin pathways in various research areas, including neuroscience, metabolism, and inflammation.[2]

NDP-MSH exerts its effects by acting as an agonist at melanocortin receptors (MCRs), a family of G-protein coupled receptors. It exhibits high affinity for MC1R, MC3R, MC4R, and MC5R, but not MC2R.[3]

II. Dosing and Administration: A Practical Guide

What is a good starting dose for NDP-MSH in rats?

The optimal dose of NDP-MSH is highly dependent on the research question, the route of administration, and the specific rat strain. There is no single "correct" dose. A thorough literature review for your specific application is crucial. However, based on published studies, we can establish some general starting points for dose-ranging studies.

Route of AdministrationReported Dose RangeTargetReference
Intraperitoneal (i.p.)340 µg/kg (daily for 50 days)Neuroprotection in Alzheimer's models[4]
Subcutaneous (s.c.)0.16 mg/kg (daily for 10-day cycles)Pigmentation and photoprotection[5]
Intracerebroventricular (i.c.v.)15 or 30 ng/h (continuous infusion for 14 days)Neuro-striatal recovery[6]

A Note on Dose Escalation: It is best practice to start with a low dose based on literature and gradually increase it until the desired biological effect is observed or signs of toxicity appear.[7]

Which administration route should I choose?

The choice of administration route is a critical experimental parameter that influences the pharmacokinetic and pharmacodynamic profile of NDP-MSH.

  • Subcutaneous (s.c.) Injection: This is a common and relatively simple method for systemic administration. It generally results in slower absorption and a more sustained release compared to other parenteral routes.

  • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption into the systemic circulation. It is a widely used method in rodent studies for systemic drug delivery.

  • Intracerebroventricular (i.c.v.) Infusion: This is a more invasive technique used to deliver the peptide directly into the central nervous system (CNS), bypassing the blood-brain barrier. This is the preferred method when investigating the central effects of NDP-MSH.

Experimental Workflow for Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration a Calculate Dose & Reconstitute Peptide b Select Appropriate Vehicle a->b c Proper Animal Restraint b->c d Select Injection Site (s.c., i.p., or i.c.v.) c->d e Administer Calculated Volume d->e f Monitor Animal for Adverse Effects e->f g Proceed with Experimental Protocol f->g

Caption: A generalized workflow for the preparation and administration of NDP-MSH in rat studies.

III. Troubleshooting Common Issues

This section addresses specific problems that researchers may encounter during their experiments with NDP-MSH.

Q1: My NDP-MSH solution appears cloudy or has visible precipitates. What should I do?

A1: This indicates a solubility issue, which can compromise the accuracy of your dosing and potentially cause adverse reactions in the animals.

  • Causality: Peptides, especially those with hydrophobic residues, can be challenging to dissolve. The choice of solvent (vehicle) is critical. While sterile water or saline are often preferred for in-vivo studies, some peptides may require a small amount of a co-solvent like DMSO, followed by dilution in a physiological buffer.[8]

  • Troubleshooting Steps:

    • Review the manufacturer's datasheet: This should provide recommendations for reconstitution. For instance, some sources state that NDP-MSH is soluble up to 0.6 mg/ml in water.[3]

    • Gentle warming: Briefly warming the solution to 37°C may aid in dissolution.

    • Sonication: A brief period in a bath sonicator can help break up aggregates.

    • pH adjustment: The charge of a peptide is pH-dependent. Adjusting the pH of the solution may improve solubility.[9]

    • Re-evaluate your vehicle: For subcutaneous injections, if DMSO is necessary to dissolve the peptide, it should be diluted to a final concentration of 10% or less in a vehicle like saline or PBS to minimize local irritation.[8]

Q2: I am not observing the expected biological effect, or the results are inconsistent.

A2: This could be due to a variety of factors, from peptide integrity to experimental technique.

  • Peptide Integrity:

    • Storage: Lyophilized NDP-MSH should be stored at -20°C. Once reconstituted, it should be stored at 4°C for short-term use (up to 5 days) or aliquoted and frozen at -20°C for longer-term storage to avoid repeated freeze-thaw cycles.[10] Light exposure should also be minimized.[11]

    • Peptide Content vs. Purity: It's important to differentiate between peptide purity (the percentage of the correct peptide sequence) and peptide content (the actual percentage of peptide by weight in the lyophilized powder, with the remainder being counter-ions and water). For accurate dosing, the peptide content should be taken into account when calculating the concentration.[12]

  • Experimental Technique:

    • Injection Accuracy: Improper injection technique can lead to incorrect dosing. For instance, in an i.p. injection, it is crucial to inject into the lower quadrant of the abdomen to avoid puncturing the bladder or cecum.[6] For s.c. injections, ensure a proper "tent" of the skin is formed to avoid injecting into the underlying muscle.

    • Animal Handling: Stress from improper handling can influence physiological responses and introduce variability in your data. Using refined handling techniques, such as tunnel handling or cupping, can reduce animal anxiety.[13][14]

Q3: I am observing unexpected side effects in my rats.

A3: Unexpected side effects can arise from the pharmacological action of the peptide, the vehicle, or the administration procedure itself.

  • Pharmacological Effects: α-MSH and its analogs can have systemic effects. For example, acute intracerebroventricular administration of α-MSH has been shown to increase mean arterial pressure and heart rate in conscious rats.[13] Be aware of the known physiological roles of melanocortin signaling.

  • Vehicle Effects: The vehicle itself can cause adverse reactions. For example, high concentrations of DMSO can cause local irritation and inflammation. Always include a vehicle-only control group in your experimental design.

  • Administration-Related Issues: Repeated injections can cause local tissue irritation. Rotate injection sites if possible. Ensure proper aseptic technique to prevent infection.

IV. Mechanism of Action: A Visual Guide

NDP-MSH primarily signals through the melanocortin receptors, which are Gs-protein coupled. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[15] PKA then phosphorylates the transcription factor CREB, which in turn upregulates the expression of target genes.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (MC1,3,4,5R) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Genes Target Gene Expression pCREB->Genes Promotes Transcription NDP_MSH NDP-MSH NDP_MSH->MCR Binds

Sources

Troubleshooting

Technical Support Center: [Nle4]-alpha-MSH Stability &amp; Handling Guide

Ticket ID: #MSH-NLE4-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Prevention of Degradation and Experimental Variability in [Nle4]-alpha-MSH Assays[1] Executive Summary: The Stability Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MSH-NLE4-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Prevention of Degradation and Experimental Variability in [Nle4]-alpha-MSH Assays[1]

Executive Summary: The Stability Paradox

You are likely using [Nle4]-alpha-MSH (Norleucine-4-alpha-Melanocyte Stimulating Hormone) to avoid the rapid oxidation issues associated with native


-MSH.[1] In native MSH, the Methionine at position 4 is highly susceptible to oxidation (forming methionine sulfoxide), which drastically reduces biological potency.

By substituting Methionine with Norleucine (Nle), you eliminate the oxidation risk.[1] However, do not mistake "oxidative stability" for "total stability." This analog remains vulnerable to two critical failure modes:

  • Surface Adsorption: Rapid loss of peptide to tube walls at nanomolar concentrations.[2]

  • Proteolytic Cleavage: While Nle4 protects against oxidation, the peptide backbone is still a substrate for serum peptidases unless further modified (e.g., with D-Phe7).[1]

This guide provides a self-validating protocol to eliminate these variables.

Core Protocol: Storage & Reconstitution

The majority of "bad batches" are actually failures in the initial reconstitution step.

The "Acid-First" Reconstitution Method

-MSH and its analogs are basic peptides (pI ~10-11).[1] Reconstituting directly in neutral PBS can lead to microscopic aggregation or incomplete solubilization, which manifests as "variable" assay results.

Step-by-Step Protocol:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) before opening. Opening a cold vial introduces condensation, hydrolyzing the peptide.

  • Initial Solvent: Dissolve the peptide in sterile 0.1 M Acetic Acid (or 10% Acetic Acid) to a concentration of 1 mg/mL.

    • Why? The acidic pH ensures protonation of basic residues, preventing aggregation and ensuring complete dissolution.

  • Dilution: Only after the peptide is fully dissolved in acid should you add water or buffer to reach your final stock concentration.

  • Aliquot & Freeze:

    • Aliquot into Polypropylene LoBind tubes (never polystyrene).

    • Flash freeze in liquid nitrogen (preferred) or dry ice/ethanol.[1]

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

CAUTION: Avoid repeated freeze-thaw cycles. Each cycle can degrade potency by 5-10% due to ice crystal shear and pH shifts during freezing.[1]

The Invisible Enemy: Surface Adsorption

At physiological concentrations (nanomolar range), [Nle4]-alpha-MSH is highly hydrophobic and will adsorb to standard plasticware within minutes.[1]

Data: Peptide Recovery Rates

The following table illustrates the percentage of peptide recovered after 2 hours of incubation in different containers at 10 nM concentration.

Container MaterialBuffer Only (PBS)Buffer + 0.1% BSABuffer + 0.05% Tween-20
Standard Polystyrene < 15% (Critical Failure)92%88%
Standard Polypropylene ~ 40%95%91%
Glass (Borosilicate) < 10%85%80%
LoBind Polypropylene 85%> 98% (Recommended) 96%
Prevention Strategy

For all assays below 1 µM concentration, your assay buffer MUST contain a carrier protein or surfactant.

  • Gold Standard: 0.1% Bovine Serum Albumin (BSA).[1]

  • Alternative (if BSA interferes): 0.05% Tween-20.[1]

Visualization: Stability & Handling Workflows[1]

Diagram 1: The Stability Hierarchy

This diagram illustrates the mechanistic difference between Native MSH, [Nle4]-MSH, and the super-potent [Nle4, D-Phe7]-MSH (Melanotan I), clarifying why you chose Nle4.[1]

MSH_Stability_Hierarchy Native Native alpha-MSH (Met4, Phe7) Oxidation Oxidation Risk (Met -> MetO) Native->Oxidation High Susceptibility Enzymes Proteolysis Risk (Serum Enzymes) Native->Enzymes Rapid Degradation (t1/2 < 5 min) Nle4 [Nle4]-alpha-MSH (Norleucine Substitution) Oxidation->Nle4 Blocked by Nle4 NDP [Nle4, D-Phe7]-alpha-MSH (Melanotan I) Enzymes->NDP Blocked by D-Phe7 Nle4->Enzymes Still Susceptible Nle4->NDP Further Modification

Caption: Hierarchy of alpha-MSH analogs. Nle4 blocks oxidation but requires D-Phe7 to block proteolysis.[1]

Diagram 2: The "Golden Workflow" for Handling

Follow this logic flow to ensure experimental integrity.

Handling_Workflow Lyophilized Lyophilized Vial Warm Warm to RT (Prevent Condensation) Lyophilized->Warm Solvent Dissolve in 0.1M Acetic Acid Warm->Solvent Stock Stock Solution (1 mg/mL) Solvent->Stock Aliquot Aliquot & Freeze (-20°C / -80°C) Stock->Aliquot AssayPrep Assay Preparation Aliquot->AssayPrep Thaw once Carrier Add Carrier! (0.1% BSA or Tween) AssayPrep->Carrier CRITICAL STEP Dilution Dilute to nM in LoBind Tubes Carrier->Dilution

Caption: Critical workflow for [Nle4]-alpha-MSH. Note the mandatory carrier protein addition before dilution.

Troubleshooting & FAQs

Q: My dose-response curve is shifting to the right (lower potency). Is the peptide degrading? A: If you are not using [Nle4, D-Phe7]-alpha-MSH, you may be seeing enzymatic degradation if your assay incubation time is long (>1 hour) or involves serum.[1]

  • Diagnostic: Check if the shift occurs in serum-free media.[1] If potency returns, enzymes are the culprit. Switch to the [Nle4, D-Phe7] analog (Melanotan I) for prolonged stability (Sawyer et al., 1980).[1]

Q: I see a precipitate when I add the peptide to my Krebs-Ringer buffer. A: You likely diluted a high-concentration acidic stock directly into a high-salt buffer too quickly.[1]

  • Fix: Dilute your 1 mg/mL stock 1:10 in water before adding it to the high-salt buffer.[1] This reduces the "salt shock" that causes hydrophobic peptides to crash out.

Q: Can I use DMSO to solubilize [Nle4]-alpha-MSH? A: Yes, but it is unnecessary and carries risks.[1] DMSO can oxidize peptides over time if not fresh.[1] Acetic acid is the superior solvent for MSH analogs.

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980).[3] 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.[1][3] Proceedings of the National Academy of Sciences.[3] [Link]

  • Bitesize Bio. (2025).[1][2] Are Proteins Adsorbing to Your Labware? Troubleshooting Guide.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16132139, Afamelanotide ([Nle4, D-Phe7]-alpha-MSH).[1][Link][1]

Sources

Optimization

Technical Support Center: Minimizing Variability in 4-Nle-alpha-MSH Experiments

Document ID: TS-NDP-MSH-001 Status: Active Level: Tier 3 (Advanced Application Support) Target Analyst: Senior Researchers & Assay Developers Executive Summary: The Stability Paradox You are likely using [Nle4, D-Phe7]-a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NDP-MSH-001 Status: Active Level: Tier 3 (Advanced Application Support) Target Analyst: Senior Researchers & Assay Developers

Executive Summary: The Stability Paradox

You are likely using [Nle4, D-Phe7]-alpha-MSH (NDP-MSH) because native alpha-MSH is chemically unstable. While NDP-MSH solves the issue of oxidative degradation (via Norleucine substitution) and enzymatic cleavage (via D-Phenylalanine), its extreme potency and lipophilicity introduce a new set of variability vectors: surface adsorption and receptor desensitization.

This guide isolates the three critical control points where variability enters your data: Peptide Handling , Receptor Kinetics , and Signal Transduction .

Module 1: Peptide Integrity & Handling (The Input Variable)

The Mechanism of Variability

Native alpha-MSH contains a Methionine at position 4, which rapidly oxidizes to methionine sulfoxide, rendering the peptide inactive. NDP-MSH replaces this with Norleucine (Nle) , creating a chemically stable analog. However, the peptide remains highly "sticky" (hydrophobic adsorption).

Critical Failure Mode: If your EC50 curves are shifting rightward (lower potency) between experiments, you are likely losing peptide to the walls of your tubes or pipette tips before it ever reaches the cells.

Protocol: Reconstitution & Storage[1]
  • Solvent: Sterile ultrapure water is preferred. If the peptide is a specific salt form (e.g., TFA salt) and resists solution, use 1M Acetic Acid or Ammonium Hydroxide dropwise, but never DMSO if avoiding cellular toxicity is paramount in sensitive primary cultures.

  • The "Carrier" Rule: You must use a carrier protein (0.1% BSA or HSA) in all stock and working solutions below

    
     M. Without this, up to 50% of the peptide can adsorb to polystyrene plastics within minutes.
    
  • Siliconization: Use low-binding (siliconized) microcentrifuge tubes for storage.

Visualization: Reconstitution Decision Logic

ReconstitutionWorkflow start Lyophilized NDP-MSH solvent Add Ultrapure Water start->solvent check Is it Soluble? solvent->check acid Add 1M Acetic Acid (Dropwise) check->acid No stock Master Stock (1 mM) check->stock Yes acid->stock aliquot Aliquot into Low-Bind Tubes (Avoid Freeze-Thaw) stock->aliquot working Working Solution (< 1 µM) aliquot->working bsa CRITICAL: Add 0.1% BSA (Prevents Plastic Adsorption) working->bsa Required Step

Figure 1: Decision matrix for solubilization and storage to prevent physical loss of peptide.

Module 2: Dosing & Receptor Kinetics (The Process Variable)

The Potency Trap

NDP-MSH is a super-agonist. It is significantly more potent than native alpha-MSH. A common error is using "standard" micromolar concentrations, which causes rapid receptor internalization and desensitization, flattening your dose-response curves.

Validated Affinity Data (Ki Values)

Use the table below to calibrate your dose-response windows. Note the sub-nanomolar affinity for MC1R.

Receptor SubtypeKi (nM)Primary LocationFunctional Implication
MC1R 0.085 MelanocytesPigmentation, DNA Repair
MC3R 0.4Brain/PeripheryEnergy Homeostasis
MC4R 3.8CNS (Hypothalamus)Appetite Regulation
MC5R 5.1Exocrine GlandsSebum Production

Data Source: Tocris Bioscience, GenScript [1, 2].

Troubleshooting Desensitization
  • Symptom: High variability in maximum signal (Emax) between technical replicates.

  • Cause: NDP-MSH binds MC1R with high affinity and a long off-rate. If you wash cells and immediately re-stimulate, receptors may still be internalized.

  • Solution:

    • Naive Cells: Always use naive cells for dose-response curves. Do not recycle wells.

    • Pulse Duration: For cAMP assays, stimulation times should be short (15-30 mins). Longer incubations (hours) trigger feedback loops that degrade cAMP.

Module 3: Assay Readouts (The Output Variable)

Pathway Visualization & Noise Sources

Understanding the signaling cascade helps identify where noise enters the system.

SignalingPathway ligand NDP-MSH rec MC1R (GPCR) ligand->rec Binding gs G-alpha-s rec->gs ac Adenylyl Cyclase gs->ac camp cAMP Accumulation ac->camp Production pde Phosphodiesterase (Degrades cAMP) camp->pde Degradation creb CREB Phosphorylation camp->creb ibmx IBMX (Inhibitor) ibmx->pde Blocks mitf MITF Expression creb->mitf melanin Melanin Synthesis mitf->melanin

Figure 2: The MC1R signaling cascade. Note that PDE activity (grey) is a major source of variability in cAMP assays if not inhibited by IBMX.

Specific Troubleshooting Guides
Scenario A: cAMP Assay (High Variability)
  • Issue: Low signal-to-noise ratio or high standard deviation.

  • Root Cause 1 (PDE Activity): Endogenous phosphodiesterases degrade cAMP rapidly.

    • Fix: Ensure IBMX (0.5 mM) is present in the stimulation buffer.

  • Root Cause 2 (Cell Density): MC1R expression is cell-cycle dependent.

    • Fix: Standardize confluence to 70-90%.[1] Over-confluent cells may downregulate surface receptors [3].

Scenario B: Melanin Content Assay (No Response)
  • Issue: Cells treated with NDP-MSH show no visible pigmentation increase.

  • Root Cause (Timeline): Melanin synthesis is a downstream phenotypic change requiring gene transcription (MITF) and enzymatic maturation (Tyrosinase).

    • Fix: Unlike cAMP (minutes), melanin assays require 48-72 hours of incubation. Ensure media is replenished with fresh peptide every 24 hours if the assay extends beyond 48 hours, as cellular proteases may eventually degrade even the stable analog.

Frequently Asked Questions (FAQ)

Q: Can I store NDP-MSH at 4°C? A: Only for short periods (days). For long-term stability, lyophilized powder or aliquoted stocks must be kept at -20°C. Repeated freeze-thaw cycles will degrade the peptide structure, even with the Nle/D-Phe modifications [1].

Q: Why is my EC50 shifting to the micromolar range? A: This is a classic sign of peptide loss. You likely diluted the peptide in PBS or media without a carrier protein (BSA). The hydrophobic peptide stuck to the plastic tube, so the cells received a fraction of the calculated dose.

Q: Does NDP-MSH cross-react with other receptors? A: It is highly selective for Melanocortin receptors but does not distinguish well between them (e.g., MC1R vs MC3R/MC4R). If you are using a cell line that expresses multiple MC subtypes (e.g., certain neuronal lines), you cannot assume the effect is solely MC1R-mediated without using specific antagonists [2, 4].

References

  • Tocris Bioscience. "[Nle4,D-Phe7]-alpha-MSH Technical Data." Tocris.com. Accessed 2024.

  • GenScript. "[Nle4, D-Phe7]-alpha-MSH (NDP-MSH) Peptide Property Data." GenScript.com. Accessed 2024.

  • Revvity. "AlphaScreen cAMP Assay Development Guide." Revvity.com.[1] Accessed 2024.

  • National Institutes of Health (NIH). "Comparative Functional Alanine Positional Scanning of the α-Melanocyte Stimulating Hormone and NDP-Melanocyte Stimulating Hormone." PubMed Central. Accessed 2024.

Sources

Troubleshooting

Overcoming resistance to MSH, 4-nle-alpha- in melanoma cells

To: Research & Development Team From: Technical Applications Support (Melanocortin Signaling Division) Subject: Troubleshooting Guide: Overcoming Resistance to NDP-MSH (4-Nle-alpha-MSH) in Melanoma Models Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support (Melanocortin Signaling Division) Subject: Troubleshooting Guide: Overcoming Resistance to NDP-MSH (4-Nle-alpha-MSH) in Melanoma Models

Executive Summary

Resistance to [Nle4, D-Phe7]-


-MSH (NDP-MSH)  in melanoma models is rarely due to compound failure. It is typically driven by three biological vectors: Receptor Desensitization (GRK/

-arrestin)
, Pathway Crosstalk (MAPK/PI3K dominance) , or Phenotypic Dedifferentiation (MITF-low states) .

This guide provides a root-cause analysis framework and validated protocols to restore sensitivity in your experimental models.

Module 1: The Mechanistic Landscape

Understanding the signal vs. the noise.

To overcome resistance, you must first map the blockage. NDP-MSH acts via the MC1R (Melanocortin 1 Receptor) , a Gs-coupled GPCR.[1][2] However, in melanoma, this pathway is often hijacked or silenced.

Diagram 1: MC1R Signaling & Resistance Nodes

This diagram maps the canonical activation pathway against the three primary resistance mechanisms: Desensitization , MAPK Crosstalk , and Dedifferentiation .

MC1R_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDP_MSH NDP-MSH (Ligand) MC1R MC1R (GPCR) NDP_MSH->MC1R Binding (High Affinity) GRK GRK2/6 (Desensitization) NDP_MSH->GRK Chronic Exposure Gs Gs Protein MC1R->Gs Arrestin β-Arrestin (Internalization) MC1R->Arrestin Recruitment AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation GRK->MC1R Phosphorylation Arrestin->MC1R Internalization BRAF BRAF(V600E) (Constitutive) MEK MEK BRAF->MEK ERK ERK1/2 MEK->ERK MITF MITF (Master Regulator) ERK->MITF Degradation (Ubiquitination) CREB->MITF Transcription Differentiation Pigmentation & DNA Repair MITF->Differentiation

Figure 1: Mechanistic map showing how chronic exposure triggers GRK-mediated desensitization and how constitutive BRAF signaling degrades MITF, nullifying the NDP-MSH signal.

Module 2: Diagnostic Workflow

Is it the drug, the cell, or the protocol?

Before altering your hypothesis, validate your system using this decision matrix.

Step 1: The cAMP "Pulse Check"

Resistance is often confused with delayed downstream effects. The most proximal readout of MC1R engagement is cAMP generation, which occurs within minutes.

  • Protocol: Treat cells with 100 nM NDP-MSH for 30 minutes in the presence of 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Readout: cAMP ELISA or TR-FRET.

ResultDiagnosisAction Plan
High cAMP Receptor is functional. Blockage is downstream (MAPK/MITF).Go to Module 3 (Crosstalk) .
Low/No cAMP Receptor is absent, mutated, or desensitized.Go to Step 2 (Receptor Status) .
Step 2: Receptor Status Verification

If cAMP is low, determine if the receptor is physically present or genetically compromised.

  • Genotyping: Check for RHC variants (e.g., R151C, D294H). These variants uncouple MC1R from Gs signaling while retaining ERK activation [1].

  • Expression: Perform Flow Cytometry (Surface) vs. Western Blot (Total).

    • Insight: High total protein but low surface expression indicates internalization/sequestration (Desensitization).

Module 3: Troubleshooting & Solutions

Issue A: Receptor Desensitization (Tachyphylaxis)

Symptom: Initial response to NDP-MSH fades upon repeated dosing. Mechanism: Chronic agonist exposure recruits GRK2/6 and


-arrestin, internalizing the receptor [2].
Solution: Pulsatile Dosing Strategy 
  • Switch from Chronic to Pulsatile: Instead of leaving NDP-MSH in the media for 48h, use 1-hour pulses every 24 hours.

  • Washout Steps: Extensive PBS washing between pulses is critical to allow receptor recycling to the membrane.

  • Serum Starvation: Reduce serum (0.5% - 1% FBS) during the pulse to minimize growth factor interference.

Issue B: BRAF/MAPK Crosstalk

Symptom: Robust cAMP response, but no increase in MITF or Pigmentation. Mechanism: In BRAF(V600E) cells, constitutive ERK activity targets MITF for proteasomal degradation, overriding the cAMP production signal [3]. Solution: Combinatorial Inhibition

  • MEK Inhibition: Pre-treat with a MEK inhibitor (e.g., Trametinib , 10 nM) for 1 hour prior to NDP-MSH. This blocks the ERK-mediated degradation of MITF, allowing the NDP-MSH signal to stabilize the protein.

  • Verification: Western blot for p-ERK (should be low) and MITF (should increase).

Issue C: The "Dedifferentiated" State

Symptom: Cells are invasive, slow-growing, and unresponsive to all melanogenic stimuli. Mechanism: These cells have switched to an Axl-High / MITF-Low phenotype. They lack the transcriptional machinery to respond to cAMP [4]. Solution:

  • Epigenetic Remodeling: These cells are likely resistant to direct MC1R agonism. Consider pre-treatment with HDAC inhibitors to restore MITF promoter accessibility before applying NDP-MSH.

Module 4: Experimental Protocols

Protocol 1: Optimized MC1R Activation Assay

Designed to minimize background noise and maximize signal dynamic range.

  • Seeding: Plate melanoma cells (e.g., SK-MEL-28, B16-F10) at 70% confluency in 6-well plates.

  • Starvation (Critical): Replace media with Opti-MEM (Serum-Free) for 4 hours prior to treatment. Serum contains hormones that can pre-desensitize GPCRs.

  • Pre-treatment:

    • Control: DMSO

    • Rescue Arm: 10 nM Trametinib (if BRAF mutant).

    • Signal Booster: 0.1 mM IBMX (prevents cAMP degradation).

  • Induction: Add NDP-MSH (1 nM - 100 nM dose curve).

    • Note: NDP-MSH is ultra-potent; doses >1

      
      M can cause off-target effects.
      
  • Lysis:

    • For cAMP : Lyse at 30 minutes using 0.1M HCl (or kit-specific buffer).

    • For MITF/Tyrosinase : Lyse at 24-48 hours using RIPA buffer with protease/phosphatase inhibitors.

Protocol 2: Visualizing the Resistance (Workflow)

Use this flowchart to guide your daily experiments.

Troubleshooting_Flow Start Start: No Phenotype (No Pigmentation/Death) Check_cAMP Measure cAMP (30 min post-dose) Start->Check_cAMP Low_cAMP Result: Low cAMP Check_cAMP->Low_cAMP No Signal High_cAMP Result: High cAMP Check_cAMP->High_cAMP Signal OK Check_Genotype Check Genotype (RHC Variants?) Low_cAMP->Check_Genotype Check_Surface Check Surface Expression (Flow Cytometry) Check_Genotype->Check_Surface WT Genotype Desensitized Diagnosis: Desensitized Action: Pulsatile Dosing Check_Surface->Desensitized Low Surface/High Total Check_ERK Check p-ERK Levels (Western Blot) High_cAMP->Check_ERK Crosstalk Diagnosis: MAPK Crosstalk Action: Add MEK Inhibitor Check_ERK->Crosstalk High p-ERK Dediff Diagnosis: Dedifferentiated Action: Epigenetic Modifiers Check_ERK->Dediff Low p-ERK Low MITF

Figure 2: Decision tree for troubleshooting NDP-MSH resistance based on cAMP and MAPK activity.

Frequently Asked Questions (FAQs)

Q: Why do I see high cAMP but no increase in melanin? A: This "uncoupling" is classic in BRAF-mutant melanoma. The cAMP signal is generated, but the downstream effector, MITF, is being degraded by ERK.[3] You must inhibit the MAPK pathway (MEK inhibitor) concurrently to see the phenotypic shift [3].

Q: My cells responded to NDP-MSH last week, but now they don't. Why? A: You likely have tachyphylaxis (desensitization). If you maintained the cells in media containing even trace amounts of agonist (or high serum), the receptors have internalized. Passage the cells 2-3 times in agonist-free, low-serum media to reset surface expression [2].

Q: Can I use Forskolin instead of NDP-MSH to bypass resistance? A: Yes, as a diagnostic control. Forskolin activates Adenylyl Cyclase directly, bypassing the MC1R.

  • If Forskolin works but NDP-MSH doesn't

    
     Receptor issue.
    
  • If neither works

    
     Downstream pathway failure (PKA/MITF).
    

Q: Does pH affect NDP-MSH stability? A: Yes. NDP-MSH is stable in neutral buffers, but MC1R binding affinity can drop in acidic environments (common in dense tumor cultures). Ensure your media is buffered correctly (HEPES) and not yellow (acidic) at the time of treatment.

References

  • Herraiz, C. et al. (2017). A Side-by-Side Comparison of Wildtype and Variant Melanocortin 1 Receptor Signaling. Journal of Investigative Dermatology . Available at: [Link]

  • D'Orazio, J. et al. (2016).[4] Melanocortin 1 Receptor: Structure, Function, and Regulation. Frontiers in Genetics . Available at: [Link]

  • Wellbrock, C. et al. (2008). V600EBRAF regulation of MITF in melanoma cells. Cancer Research . Available at: [Link]

  • Konieczkowski, D.J. et al. (2014).[5] A melanoma cell state distinction influences sensitivity to MAPK pathway inhibitors. Cancer Discovery . Available at: [Link]

Sources

Optimization

Troubleshooting 4-Nle-alpha-MSH induced cytotoxicity

Welcome to the technical support center for 4-Nle-alpha-MSH ([Nle4, D-Phe7]-alpha-MSH), a potent synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH). This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nle-alpha-MSH ([Nle4, D-Phe7]-alpha-MSH), a potent synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this peptide, with a specific focus on addressing unexpected cytotoxicity.

Introduction to 4-Nle-alpha-MSH

4-Nle-alpha-MSH is a highly stable and potent agonist of melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1] Its enhanced stability, due to the substitution of methionine at position 4 with norleucine and D-phenylalanine at position 7, provides a prolonged biological activity compared to the native α-MSH.[2] This makes it a valuable tool for studying the roles of melanocortin signaling in various physiological processes, including pigmentation, inflammation, and energy homeostasis.[1][3]

While in vivo toxicology studies have shown a good safety profile at therapeutic doses, researchers may encounter unexpected cytotoxicity in in vitro cell culture experiments.[4] This guide provides a structured approach to troubleshooting these issues, ensuring the scientific integrity and validity of your experimental results.

Core Principles of Troubleshooting

When encountering unexpected cytotoxicity with 4-Nle-alpha-MSH, it is crucial to systematically evaluate each component of your experimental setup. The underlying cause can often be traced back to one of three key areas:

  • Peptide-Specific Factors: Issues related to the purity, solubility, and handling of the 4-Nle-alpha-MSH peptide itself.

  • Assay-Specific Factors: The choice of cytotoxicity assay and its potential for artifacts or misinterpretation.

  • Cell-Specific Factors: The unique characteristics and sensitivities of the cell line being used.

This guide will address each of these areas in a question-and-answer format.

Part 1: Peptide-Specific Troubleshooting

This section focuses on the intrinsic properties of the 4-Nle-alpha-MSH peptide and how to handle it correctly to avoid inducing unintended cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with 4-Nle-alpha-MSH. Could the peptide itself be contaminated?

A1: Yes, impurities from the peptide synthesis and purification process can be a significant source of cytotoxicity.

  • Expertise & Experience: Synthetic peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and residual traces of trifluoroacetic acid (TFA) from this process can be toxic to cells. Other potential impurities include truncated or incomplete peptide sequences.[5]

  • Trustworthiness: Always source your 4-Nle-alpha-MSH from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity (typically >95% for cell-based assays) and the method of quantification.[6]

  • Protocol:

    • Review the CoA: Check the purity percentage and the counter-ion (e.g., TFA or acetate). If the TFA content is high, consider purchasing a TFA-free version or performing a salt exchange.

    • Request Additional Analysis: If you suspect impurities, you can request further analysis from the supplier, such as mass spectrometry (MS) to confirm the correct molecular weight and HPLC to verify purity.[5]

Q2: I'm having trouble dissolving the 4-Nle-alpha-MSH powder. Could my dissolution method be causing the cytotoxicity?

A2: Improper solubilization can lead to peptide precipitation or the use of cytotoxic solvent concentrations.

  • Expertise & Experience: 4-Nle-alpha-MSH is a peptide with both hydrophobic and hydrophilic residues. Its solubility depends on its amino acid sequence and net charge.[7] Using an inappropriate solvent or concentration can lead to the formation of aggregates that may be cytotoxic or result in an inaccurate final concentration in your assay.

  • Trustworthiness: A general guideline for dissolving peptides is to first assess their charge. For 4-Nle-alpha-MSH, with its basic (Lys, Arg) and acidic (Glu) residues, starting with sterile, distilled water is a good first step. If solubility is an issue, a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) can be used, but the final concentration in your cell culture medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[8][9]

  • Protocol for Solubilizing 4-Nle-alpha-MSH:

    • Initial Solvent Selection: Attempt to dissolve a small amount of the peptide in sterile, nuclease-free water.

    • Hydrophobic Peptides: If the peptide is difficult to dissolve in water, use a small amount of 100% DMSO to create a concentrated stock solution.

    • Dilution: Slowly add the DMSO stock solution dropwise into your aqueous buffer or cell culture medium while gently vortexing to ensure proper mixing and prevent precipitation.

    • Final Solvent Concentration: Calculate the final concentration of the organic solvent in your cell culture medium and ensure it is below the cytotoxic threshold for your specific cell line. It is recommended to run a vehicle control (medium with the same concentration of solvent) in all experiments.

Q3: Could the 4-Nle-alpha-MSH be degrading in my cell culture medium?

A3: While 4-Nle-alpha-MSH is designed for high stability, degradation can still occur over long incubation periods, potentially leading to byproducts with altered activity or cytotoxicity.

  • Expertise & Experience: Peptides can be degraded by proteases present in serum-containing cell culture medium.[10] The stability of a peptide in solution is also pH and temperature-dependent.

  • Trustworthiness: To minimize degradation, prepare fresh stock solutions and store them as single-use aliquots at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.

  • Workflow for Assessing Peptide Stability:

    • Incubate 4-Nle-alpha-MSH in your complete cell culture medium at 37°C for the duration of your experiment.

    • At various time points, collect samples and analyze them by HPLC to assess the integrity of the peptide.

    • Compare the chromatograms over time to identify any degradation products.

Part 2: Assay-Specific Troubleshooting

The method you choose to measure cytotoxicity can significantly influence your results. This section will help you select the appropriate assay and interpret the data correctly.

Frequently Asked Questions (FAQs)

Q4: I'm using an MTT assay to measure cytotoxicity and seeing a decrease in cell viability. Is this a reliable measure of 4-Nle-alpha-MSH-induced cell death?

A4: The MTT assay measures metabolic activity, and a decrease in signal does not always equate to cell death.

  • Expertise & Experience: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[2] Peptides can sometimes interfere with mitochondrial function without directly causing cell death, leading to a false-positive result for cytotoxicity.

  • Trustworthiness: It is crucial to validate your MTT results with a different cytotoxicity assay that measures a distinct cellular process, such as membrane integrity (e.g., LDH assay) or apoptosis.[3]

  • Comparative Cytotoxicity Assay Workflow:

    • Treat your cells with a range of 4-Nle-alpha-MSH concentrations.

    • At the end of the incubation period, perform an MTT assay.

    • In parallel, perform a Lactate Dehydrogenase (LDH) assay on the cell culture supernatant to measure membrane leakage.[4]

    • Compare the results. If you see a decrease in the MTT signal without a corresponding increase in LDH release, the effect may be on cellular metabolism rather than cell viability.

Q5: How can I determine if 4-Nle-alpha-MSH is inducing apoptosis or necrosis in my cells?

A5: Distinguishing between different modes of cell death requires specific assays that measure markers of apoptosis or necrosis.

  • Expertise & Experience: Apoptosis is a programmed form of cell death characterized by specific biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[12][13] Necrosis, on the other hand, is a form of cell death resulting from acute injury and is characterized by the loss of membrane integrity.

  • Trustworthiness: Flow cytometry-based assays using Annexin V (to detect PS) and a viability dye like propidium iodide (PI) or DAPI are the gold standard for differentiating between live, apoptotic, and necrotic cells.[14]

  • Protocol for Apoptosis vs. Necrosis Determination:

    • Treat your cells with 4-Nle-alpha-MSH.

    • Harvest the cells and stain them with a fluorescently labeled Annexin V and a viability dye (e.g., PI).

    • Analyze the stained cells by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is less common as the membrane is compromised).

Data Presentation: Comparing Cytotoxicity Assays
Assay TypePrincipleAdvantagesPotential Pitfalls with Peptides
MTT/XTT Measures metabolic activity (mitochondrial dehydrogenase)High-throughput, colorimetricInterference with mitochondrial function, false positives
LDH Measures membrane integrity (release of lactate dehydrogenase)[3][4][15]High-throughput, measures cell lysisInsensitive to early stages of apoptosis
Annexin V/PI Measures apoptosis (phosphatidylserine externalization) and necrosis (membrane permeability)[14]Differentiates between apoptosis and necrosisRequires flow cytometry, more time-consuming
Caspase Activity Measures the activity of executioner caspases (e.g., caspase-3/7) in apoptosis[12]Specific for apoptosisMay not detect non-caspase-dependent cell death

Part 3: Cell-Specific Troubleshooting

The response of cells to 4-Nle-alpha-MSH can be highly dependent on the cell type and its specific biological context.

Frequently Asked Questions (FAQs)

Q6: I am observing cytotoxicity in my cell line, but published studies with 4-Nle-alpha-MSH do not report this. Why might my cells be more sensitive?

A6: Cell line-specific factors, such as the expression level of melanocortin receptors and the activation state of downstream signaling pathways, can influence sensitivity to 4-Nle-alpha-MSH.

  • Expertise & Experience: 4-Nle-alpha-MSH exerts its effects by binding to MCRs.[1] Cell lines with high expression of these receptors may be more sensitive to the peptide. Furthermore, prolonged or excessive stimulation of these receptors could lead to cellular stress and, ultimately, cytotoxicity.

  • Trustworthiness: It is important to characterize the expression of MCRs in your cell line of interest. Additionally, consider the possibility of off-target effects at high concentrations of the peptide.[16]

  • Workflow for Investigating Cell-Specific Sensitivity:

    • Receptor Expression Analysis: Use techniques like qPCR or Western blotting to determine the relative expression levels of MC1R, MC3R, MC4R, and MC5R in your cell line compared to a known responsive cell line.

    • Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course experiments to identify the concentration and duration of treatment at which cytotoxicity is observed.

    • Signaling Pathway Analysis: Investigate the activation of downstream signaling pathways (e.g., cAMP, ERK) in response to 4-Nle-alpha-MSH. Over-activation of these pathways could be linked to the observed cytotoxicity.

Signaling Pathway of 4-Nle-alpha-MSH

The following diagram illustrates the primary signaling cascade initiated by the binding of 4-Nle-alpha-MSH to its receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4Nle_alpha_MSH 4-Nle-alpha-MSH MCR Melanocortin Receptor (MC1R, MC3-5R) 4Nle_alpha_MSH->MCR Binds G_Protein G Protein MCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates other substrates Gene_Expression Gene Expression (e.g., Melanogenesis, Anti-inflammatory response) CREB->Gene_Expression Regulates

Caption: Signaling pathway of 4-Nle-alpha-MSH.

Summary and Best Practices

To minimize the risk of encountering 4-Nle-alpha-MSH-induced cytotoxicity and to ensure the reliability of your experimental data, adhere to the following best practices:

  • Peptide Quality Control:

    • Always use high-purity (>95%) 4-Nle-alpha-MSH from a reputable source.

    • Properly solubilize the peptide and use appropriate vehicle controls.

    • Store the peptide correctly in aliquots to maintain its stability.

  • Assay Selection and Validation:

    • Do not rely on a single cytotoxicity assay.

    • Validate findings from metabolic assays (e.g., MTT) with assays that measure membrane integrity (e.g., LDH) or specific cell death pathways (e.g., apoptosis assays).

  • Cell Line Characterization:

    • Understand the melanocortin receptor expression profile of your cell line.

    • Perform careful dose-response and time-course studies to determine the optimal experimental conditions.

By following these guidelines, you can confidently troubleshoot any unexpected cytotoxicity and generate robust and reproducible data in your research with 4-Nle-alpha-MSH.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [Nle⁴, D-Phe⁷]-α-MSH and Afamelanotide: A Singular Molecule from Bench to Bedside

For researchers and drug development professionals in the field of melanocortin signaling, understanding the nuances of peptide analogues is paramount. This guide provides an in-depth comparison and technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of melanocortin signaling, understanding the nuances of peptide analogues is paramount. This guide provides an in-depth comparison and technical overview of [Nle⁴, D-Phe⁷]-α-Melanocyte-Stimulating Hormone (4-Nle-alpha-MSH), a cornerstone research peptide, and its clinically approved counterpart, afamelanotide. While these names refer to the same chemical entity, their contexts of use—one as a widely studied research tool and the other as a regulated therapeutic—necessitate a comprehensive examination of its journey from laboratory design to clinical application.

The native peptide hormone, α-Melanocyte-Stimulating Hormone (α-MSH), is a key player in pigmentation and also exhibits anti-inflammatory and immunomodulatory functions.[1][2] However, its therapeutic potential is limited by a short biological half-life and susceptibility to enzymatic degradation. To overcome these limitations, synthetic analogues were developed, leading to the creation of [Nle⁴, D-Phe⁷]-α-MSH, a "superpotent" analogue that forms the basis of this guide.

Molecular Profile: Engineering for Potency and Stability

The enhanced performance of [Nle⁴, D-Phe⁷]-α-MSH is a direct result of two strategic amino acid substitutions in the native 13-amino acid α-MSH sequence (Ac-Ser-Tyr-Ser-Met -Glu-His-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂).[2]

  • Methionine-4 to Norleucine-4 (Met⁴ → Nle⁴): The methionine residue is prone to oxidation, which can inactivate the peptide. Replacing it with norleucine (Nle), an isomer of leucine with a similar side chain length but lacking the oxidizable sulfur atom, significantly enhances the molecule's chemical stability.

  • L-Phenylalanine-7 to D-Phenylalanine-7 (L-Phe⁷ → D-Phe⁷): The central His-Phe-Arg-Trp sequence is critical for melanocortin receptor binding and activation. However, the L-phenylalanine at position 7 is a target for enzymatic cleavage. The incorporation of its D-enantiomer creates a steric hindrance that protects the peptide bond from degradation by serum proteases, dramatically extending its biological activity.[3][4]

These modifications result in a molecule with greater stability and a prolonged duration of action compared to the endogenous hormone.[3][5]

Mechanism of Action: The MC1R Signaling Cascade

Both 4-Nle-alpha-MSH and afamelanotide exert their primary effects by acting as potent agonists for the Melanocortin-1 Receptor (MC1R), a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[6][7] Binding to MC1R initiates a well-defined signaling cascade that drives melanogenesis, the process of melanin synthesis.[6][8]

The activation pathway proceeds as follows:

  • Agonist Binding: The peptide binds to and activates the MC1R.

  • G-Protein Activation: The receptor couples with the Gs alpha subunit of its associated G-protein.

  • Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[8]

  • PKA Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[9]

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

  • MITF Transcription: Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation.

  • Melanogenic Gene Expression: MITF, in turn, upregulates the expression of key enzymes required for melanin synthesis, such as tyrosinase, TYRP1, and DCT, leading to an increased production of eumelanin (black-brown pigment).

Beyond pigmentation, MC1R signaling also enhances DNA repair processes and provides antioxidant effects, contributing to the photoprotective properties of the peptide.[7][8]

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Transcription pCREB->MITF Promotes Genes Melanogenic Genes (TYR, etc.) MITF->Genes Upregulates Afamelanotide Afamelanotide / [Nle⁴,D-Phe⁷]-α-MSH Afamelanotide->MC1R Binds cAMP_Assay_Workflow A 1. Culture MC1R-expressing cells B 2. Seed cells into 384-well plate A->B D 4. Stimulate cells (30 min, 37°C) B->D C 3. Prepare serial dilutions of peptide C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Incubate for immunoassay E->F G 7. Read plate on detector F->G H 8. Plot dose-response curve & calculate EC₅₀ G->H

Caption: Workflow for a cAMP accumulation assay.
Protocol 2: In Vivo Pigmentation Assay in a Mouse Model

This protocol assesses the in vivo efficacy of [Nle⁴, D-Phe⁷]-α-MSH to induce pigmentation.

Objective: To quantify the change in skin and/or hair color in mice following peptide administration.

Methodology:

  • Animal Model: Use a suitable mouse strain. C57BL/6 mice (black) can be used to observe hair color changes after shaving, while light-colored strains may be used for skin pigmentation analysis.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Baseline Measurement: Shave a small patch on the dorsum of each mouse. Measure the baseline skin color using a reflectance colorimeter (measuring Lab* values).

  • Administration: Administer [Nle⁴, D-Phe⁷]-α-MSH via subcutaneous injection or a small subcutaneous implant. A typical dose for injection might be 0.1-0.2 mg/kg daily. A control group should receive vehicle only.

  • Monitoring: Monitor the animals daily for any adverse reactions.

  • Pigmentation Measurement: At set time points (e.g., Day 3, 5, 7, 10, 14), measure the skin color of the shaved patch using the colorimeter. A decrease in the L* value indicates darkening.

  • Tissue Analysis (Optional): At the end of the study, skin biopsies can be taken from the treated area for histological analysis (e.g., Fontana-Masson staining for melanin) to confirm the colorimetric data.

  • Data Analysis: Compare the change in L* value over time between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Pigmentation_Assay_Workflow A 1. Acclimatize mice B 2. Shave dorsal patch & measure baseline color A->B C 3. Administer peptide (subcutaneous) B->C D 4. Monitor animals daily C->D E 5. Measure skin color at defined time points C->E D->E F 6. Analyze change in pigmentation vs. control E->F G 7. (Optional) Histology of skin biopsies F->G

Caption: Workflow for an in vivo pigmentation assay.

Conclusion

The comparison of 4-Nle-alpha-MSH and afamelanotide is ultimately a study of a single, exceptionally well-designed molecule. The strategic substitutions at positions 4 and 7 transformed the native α-MSH into a robust, superpotent analogue with significant therapeutic potential. As a research chemical, [Nle⁴, D-Phe⁷]-α-MSH has been instrumental in elucidating the complex roles of the melanocortin system. As the approved drug afamelanotide (Scenesse®), it represents a first-in-class therapy that has profoundly improved the lives of patients with EPP. This guide demonstrates the successful translation of rational peptide design from foundational science to impactful clinical application, providing a powerful example for drug development professionals.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Afamelanotide? Retrieved from Synapse-ai.com. [Link]

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., Engel, M. H., Heward, C. B., Burnett, J. B., & Hadley, M. E. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. Proceedings of the National Academy of Sciences of the United States of America, 77(10), 5754–5758. [Link]

  • Jaworek, J., & Leja-Szpak, A. (2020). Afamelanotide in protoporphyria and other skin diseases: a review. Dermatology and Therapy, 10(6), 1239-1251. [Link]

  • McGregor, G. P., Kopio, T., Le, T., & Heiman, M. L. (2004). alpha-melanocyte stimulating hormone increases resting metabolic rate, while peripheral agouti-related protein has no effect, in wild type C57BL/6 and ob/ob mice. Regulatory peptides, 121(1-3), 161–166. [Link]

  • Dickey, A. K., et al. (2024). Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort. Journal of Clinical Medicine, 13(11), 3185. [Link]

  • Barnetson, R. S., O'Gorman, L. E., & Fraser, J. F. (2006). [Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers. British Journal of Dermatology, 155(2), 374-380. [Link]

  • Minder, E. I., Barman-Aksözen, J., & Schneider-Yin, X. (2017). Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders. Clinical pharmacokinetics, 56(12), 1435–1446. [Link]

  • de Laat, A., et al. (2014). Evaluation of the Immunogenicity of the Synthetic α-Melanocyte-Stimulating Hormone (α-MSH) Analogue Afamelanotide ([Nle4-D-Phe7]-α-MSH, Scenesse®) in Erythropoietic Protoporphyria Patients by ELISA Detecting Both Anti-Afamelanotide and Anti-α-MSH Antibodies. International Archives of Allergy and Immunology, 165(3), 205-212. [Link]

  • Böhm, M., Ehrchen, J., & Luger, T. A. (2014). Beneficial effects of the melanocortin analogue Nle4-D-Phe7-α-MSH in acne vulgaris. Journal of the European Academy of Dermatology and Venereology, 28(1), 108-111. [Link]

  • Bellei, B., Pitisci, L., & Picardo, M. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Journal of Translational Medicine, 21(1), 564. [Link]

  • Ghamari-Langroudi, M., Vella, K. R., & Cone, R. D. (2014). alpha-Melanocyte stimulating hormone: production and degradation. Vitamins and hormones, 95, 123–141. [Link]

  • Wikipedia contributors. (2023, December 27). Afamelanotide. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16197727, Afamelanotide. Retrieved from PubChem. [Link]

  • Wikipedia contributors. (2024, January 15). α-Melanocyte-stimulating hormone. In Wikipedia, The Free Encyclopedia. [Link]

  • Loos, R. J. F., et al. (2024). Exploring Autosomal Dominant Non-Syndromic Monogenic Obesity: From Genes to Therapy. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • GenScript. (n.d.). [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone (MSH), amide. Retrieved from GenScript.com. [Link]

  • Scott, L. J. (2016). Afamelanotide: A Review in Erythropoietic Protoporphyria. American journal of clinical dermatology, 17(1), 75–81. [Link]

  • Cinotti, E., Labeille, B., Perrot, J. L., & Doumat, S. (2016). Efficacy of the melanocortin analogue Nle4-D-Phe7-α-melanocyte-stimulating hormone in the treatment of patients with Hailey-Hailey disease. The British journal of dermatology, 174(4), 903–906. [Link]

  • U.S. Food and Drug Administration. (2019). SCENESSE® (afamelanotide) implant, for subcutaneous use - Prescribing Information. [Link]

  • Drugs.com. (2019, November 6). Scenesse (afamelanotide) FDA Approval History. [Link]

  • American College of Clinical Pharmacy. (2019, October 8). FDA Approves SCENESSE Implant for Erythropoietic Protoporphyria. [Link]

Sources

Comparative

Replicating published findings on MSH, 4-nle-alpha-

Comparative Guide: Replication of [Nle4, D-Phe7]- -MSH Pharmacodynamics Executive Summary In the development of melanocortin receptor (MCR) therapeutics, [Nle4, D-Phe7]- -MSH (NDP-MSH, Afamelanotide) represents the found...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Replication of [Nle4, D-Phe7]- -MSH Pharmacodynamics

Executive Summary

In the development of melanocortin receptor (MCR) therapeutics, [Nle4, D-Phe7]-


-MSH  (NDP-MSH, Afamelanotide) represents the foundational "gold standard" for stability and potency. Unlike native 

-MSH, which suffers from rapid enzymatic degradation and oxidation, NDP-MSH utilizes specific residue substitutions to achieve nanomolar affinity and prolonged biological half-life.

This guide provides a technical roadmap for replicating published findings on NDP-MSH, specifically comparing its performance against native


-MSH and the cyclic analog Melanotan II (MT-II).

The Molecular Rationale: Why Modify -MSH?

To replicate findings successfully, one must understand the chemical instability of the native hormone. Native


-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) is biologically fragile. NDP-MSH addresses two specific failure points:
  • Oxidative Instability (Position 4):

    • Native: Contains Methionine (Met) . The sulfur atom is prone to oxidation into sulfoxide, drastically reducing receptor affinity.

    • NDP-MSH: Substitutes Met with Norleucine (Nle) . Nle is isosteric and lipophilic but lacks the sulfur atom, rendering the peptide immune to oxidative degradation during storage and assay incubation.

  • Proteolytic Instability (Position 7):

    • Native: Contains L-Phenylalanine (L-Phe) . This is the primary cleavage site for serum proteases (chymotrypsin-like activity).

    • NDP-MSH: Substitutes L-Phe with D-Phenylalanine (D-Phe) .[1] The altered stereochemistry creates a "kink" in the peptide backbone that steric-ally hinders protease access, extending plasma half-life from <5 minutes (native) to ~30 minutes (synthetic).

Comparative Pharmacodynamics

The following data aggregates binding affinities (


) and functional potency (

) across the melanocortin family. Note the drastic difference in stability and MC1R selectivity.
Table 1: Receptor Affinity & Stability Profile
FeatureNative

-MSH
[Nle4, D-Phe7]-

-MSH
(NDP-MSH)
Melanotan II (MT-II)
Structure Linear TridecapeptideLinear Tridecapeptide (Modified)Cyclic Lactam Heptapeptide
MC1R Affinity (

)
~0.2 - 1.0 nM0.085 nM (Super-potent)~0.6 - 2.0 nM
MC3R/MC4R Activity Moderate AgonistPotent Agonist (Non-selective)High Potency (Side effect driver)
Plasma Half-Life < 5 minutes~30 minutes (Human)~60-90 minutes
Primary Indication Endogenous SignalingPhotoprotection (EPP), VitiligoSexual Dysfunction (Off-label tanning)
Key Limitation Rapid degradationLow oral bioavailabilityNausea, hemodynamic effects

Data Sources: Sawyer et al. (1980), Tocris Bioscience, GenScript.

Experimental Replication: The Self-Validating Protocol

To replicate the high-potency findings of NDP-MSH, you must utilize a cAMP accumulation assay . Phenotypic assays (melanin content) are too slow (48-72h) for precise pharmacodynamic characterization and are prone to artifacts from cell toxicity.

Protocol: Gs-Coupled cAMP Accumulation (HTRF/AlphaScreen)

Objective: Determine


 of NDP-MSH in CHO-K1 cells overexpressing hMC1R.
Phase A: Cell Preparation (The Variable Control)
  • Cell Line: CHO-K1 hMC1R (stable transfection preferred over transient to reduce variability).

  • Seeding: 24 hours prior, seed 10,000 cells/well in a 384-well low-volume plate.

  • Serum Starvation: Replace media with serum-free buffer 2 hours pre-assay to lower basal cAMP levels.

Phase B: Stimulation (The Critical Step)

Senior Scientist Note: The most common failure in this assay is the degradation of the signal (cAMP) by endogenous phosphodiesterases (PDEs) before detection.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.1% BSA (stabilizer).

  • The "Lock": Supplement buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Without IBMX, your dose-response curve will shift rightward, artificially lowering apparent potency.

  • Treatment:

    • Control: Vehicle (Buffer + IBMX).

    • Reference: Forskolin (10

      
      M) – Must elicit max signal (Positive Control).
      
    • Test: NDP-MSH (Serial dilution:

      
       M to 
      
      
      
      M).
  • Incubation: 30 minutes at 37°C. (Do not exceed 45 mins; receptor desensitization occurs).

Phase C: Detection & Analysis
  • Lysis: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) directly to cells (no wash steps).

  • Read: Time-Resolved Fluorescence (TR-FRET) after 60 mins.

  • Validation Check: The Z-factor of the assay must be >0.5 using the Forskolin/Vehicle controls.

Pathway Visualization

Figure 1: Melanocortin Signaling Cascade

This diagram illustrates the intracellular pathway activated by NDP-MSH, highlighting the Gs-protein coupling that leads to melanogenesis.

MC1R_Pathway NDP NDP-MSH (Ligand) MC1R MC1R (GPCR) NDP->MC1R  Binds (Ki 0.085nM) Gs Gs Protein MC1R->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP  Synthesizes PKA PKA (Protein Kinase A) cAMP->PKA  Activates CREB CREB (Transcription Factor) PKA->CREB  Phosphorylates MITF MITF (Master Regulator) CREB->MITF  Upregulates TYR Tyrosinase (Enzyme) MITF->TYR  Promotes Expression Melanin Eumelanin (Pigment) TYR->Melanin  Catalyzes

Caption: The canonical Gs-cAMP-MITF signaling axis activated by NDP-MSH binding to MC1R.[2][3]

Figure 2: Comparative Stability Workflow

This diagram visualizes why the Nle/D-Phe modifications are necessary for reproducible in vivo or long-duration in vitro experiments.

Stability_Comparison cluster_Native Native alpha-MSH cluster_NDP NDP-MSH (Afamelanotide) Native Native Peptide (Met4, L-Phe7) Oxidation Oxidation (Met -> Sulfoxide) Native->Oxidation Proteolysis Proteolysis (Serum Enzymes) Native->Proteolysis Inactive Inactive Fragments (< 5 min) Oxidation->Inactive Proteolysis->Inactive NDP NDP-MSH (Nle4, D-Phe7) Stable Resistant to Oxidation & Proteolysis NDP->Stable  Structural Protection Active Sustained Activity (> 30 min) Stable->Active

Caption: Structural modifications in NDP-MSH prevent the rapid degradation pathways seen in native MSH.

References

  • Sawyer, T. K., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity."[4] Proceedings of the National Academy of Sciences.

  • Tocris Bioscience. "[Nle4, D-Phe7]-alpha-MSH Technical Datasheet." Tocris.

  • GenScript. "[Nle4, D-Phe7]-alpha-MSH Peptide Information." GenScript.

  • Molinari, P., et al. (2014). "Protean agonism at the melanocortin-1 receptor." Pharmacological Research.

  • Langendonk, J. G., et al. (2015). "Afamelanotide for Erythropoietic Protoporphyria." The New England Journal of Medicine.

Sources

Validation

Independent Validation of [Nle4]-alpha-MSH as a Research Tool

Executive Summary: The Stability Imperative In melanocortin research, the native ligand alpha-MSH (alpha-Melanocyte Stimulating Hormone) presents a critical liability: chemical instability. The Methionine residue at posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Imperative

In melanocortin research, the native ligand alpha-MSH (alpha-Melanocyte Stimulating Hormone) presents a critical liability: chemical instability. The Methionine residue at position 4 (Met4) is highly susceptible to oxidation, converting to methionine sulfoxide.[1] This oxidation event significantly reduces biological potency and introduces variability in quantitative assays, particularly during long incubations or in oxidative environments (e.g., inflammation studies).

[Nle4]-alpha-MSH is the structural solution to this liability. By substituting Methionine with Norleucine (Nle) , an isosteric but non-oxidizable analog, researchers achieve a tool that retains the native peptide's pharmacological profile while eliminating oxidative degradation. This guide validates [Nle4]-alpha-MSH against the native ligand and the super-potent analog NDP-alpha-MSH , providing the data and protocols necessary for informed experimental design.

Comparative Analysis: Selecting the Right Tool

Chemical Integrity: The Met vs. Nle Mechanism

The primary driver for selecting [Nle4]-alpha-MSH is chemical consistency. Native alpha-MSH degrades rapidly in the presence of reactive oxygen species (ROS) or even during standard storage if not handled under strict reducing conditions.

FeatureNative alpha-MSH[Nle4]-alpha-MSHNDP-alpha-MSH ([Nle4, D-Phe7])
Sequence Ac-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Ser-Tyr-Ser-Nle -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH2
Oxidation Risk High (Met

Met-Sulfoxide)
Null (Nle is inert)Null (Nle is inert)
Enzymatic Stability Low (Rapid proteolysis)Moderate (Similar to native)High (Resists enzymatic cleavage)
Primary Use Case Physiological baselineStable Physiological Mimic Super-Agonist / In Vivo
Pharmacological Profile: Binding & Potency

While [Nle4]-alpha-MSH solves the stability issue, it also exhibits a slight increase in potency compared to the native ligand. However, it does not reach the "super-agonist" status of NDP-alpha-MSH, making [Nle4]-alpha-MSH the superior choice when attempting to mimic physiological signaling kinetics without the artifact of degradation.

Binding Affinity (K_i) & Potency Trends:

  • Native alpha-MSH: Baseline affinity (Low nM range). Rapid dissociation.

  • [Nle4]-alpha-MSH: ~2-10x more potent than native.[2] Retains similar receptor selectivity profile (MC1R, MC3R, MC4R, MC5R).

  • NDP-alpha-MSH: Sub-nanomolar affinity (e.g.,

    
     0.085 nM at MC1R). Extremely slow dissociation ("ultra-prolonged" effect).
    

Decision Matrix:

  • Use [Nle4]-alpha-MSH if: You need a stable control for in vitro assays (cAMP, binding) where you want to mimic the native hormone's action but avoid oxidation noise.

  • Use NDP-alpha-MSH if: You are performing in vivo studies (where serum stability is paramount) or need maximal receptor occupancy with a "hard-hitting" agonist.

Visualizing the Mechanism

Diagram 1: The Oxidation Problem & The Norleucine Solution

This diagram illustrates the chemical vulnerability of the native Methionine residue and how the Norleucine substitution prevents the formation of the inactive sulfoxide species.

Met_Oxidation Native Native alpha-MSH (Met4 Residue) Sulfoxide Met-Sulfoxide MSH (Biologically Inactive) Native->Sulfoxide Oxidation (Met -> Met(O)) Oxidant Oxidative Stress (H2O2, Air, ROS) Oxidant->Native Nle_Analog [Nle4]-alpha-MSH (Norleucine4 Residue) Oxidant->Nle_Analog No Reaction Stable Stable Bioactive Ligand (No Oxidation) Nle_Analog->Stable Resistant to Oxidation

Caption: Methionine (Met4) in native MSH is prone to oxidation, rendering it inactive. [Nle4]-alpha-MSH replaces Met with Norleucine, preventing this degradation pathway.

Experimental Validation: Protocols

Protocol 1: Gs-Coupled cAMP Accumulation Assay

Purpose: To validate the functional potency of [Nle4]-alpha-MSH at MC1R or MC4R without the interference of oxidative degradation.

Reagents:

  • HEK293 cells stably expressing hMC1R or hMC4R.

  • Ligands: Native alpha-MSH (freshly prepared), [Nle4]-alpha-MSH.

  • Detection: TR-FRET cAMP kit (e.g., Cisbio HTRF or PerkinElmer LANCE).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Prep: Harvest cells and resuspend in assay buffer at 4,000 cells/well (384-well plate).

  • Ligand Prep: Prepare serial dilutions of [Nle4]-alpha-MSH (10^-12 to 10^-6 M).

    • Critical Control: Do not add reducing agents (DTT) to the [Nle4] buffer; they are unnecessary and can interfere with some FRET donors.

  • Stimulation: Add 5 µL of ligand to 5 µL of cells. Incubate for 30 minutes at 37°C .

    • Note: If using native alpha-MSH as a comparator, prepare it immediately before use and keep on ice to minimize spontaneous oxidation.

  • Detection: Add 10 µL of detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour at RT.

  • Read: Measure HTRF ratio (665/620 nm).

Expected Results:

  • [Nle4]-alpha-MSH should exhibit a clean sigmoidal dose-response curve.

  • EC50: Expect ~0.1 - 1.0 nM (depending on receptor density).

  • Stability Check: If the assay incubation is extended to 2-4 hours, native alpha-MSH potency will shift rightward (loss of activity), while [Nle4]-alpha-MSH potency remains stable.

Diagram 2: Melanocortin Signaling Pathway

This diagram maps the downstream signaling activated by [Nle4]-alpha-MSH, confirming its mechanism of action is identical to the native ligand.

MC_Signaling Ligand [Nle4]-alpha-MSH Receptor MC1R / MC4R (GPCR) Ligand->Receptor Binding Gs G-alpha-s Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Conversion from ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Transcription Pigment Eumelanin Synthesis (MC1R specific) PKA->Pigment Melanocytes

Caption: [Nle4]-alpha-MSH activates the canonical Gs-cAMP-PKA pathway. It binds MC1R/MC4R, stimulating Adenylate Cyclase to produce cAMP.[3]

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity." Proceedings of the National Academy of Sciences, 77(10), 5754–5758. [Link]

  • Hruby, V. J., et al. (1994). "Evidence for alternate points of attachment for alpha-MSH and its stereoisomer [Nle4, D-Phe7]-alpha-MSH at the melanocortin-1 receptor."[2][3][4][5][6] Molecular Pharmacology. [Link]

  • Cisbio Bioassays. "cAMP Gs HiRange Assay Kit Protocol." [Link]

  • Abdel-Malek, Z. A., et al. (2006). "[Nle4-D-Phe7]-alpha-melanocyte-stimulating hormone significantly increased pigmentation and decreased UV damage in fair-skinned Caucasian volunteers." Journal of Investigative Dermatology. [Link]

Sources

Comparative

Executive Summary: The Stability Challenge in Melanocortin Therapeutics

Topic: Comparative Stability of MSH Analogs: A Technical Guide for Drug Development -Melanocyte-Stimulating Hormone ( -MSH) is a potent regulator of pigmentation and energy homeostasis, yet its therapeutic utility is sev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of MSH Analogs: A Technical Guide for Drug Development


-Melanocyte-Stimulating Hormone (

-MSH) is a potent regulator of pigmentation and energy homeostasis, yet its therapeutic utility is severely limited by rapid enzymatic degradation.[1] In human plasma, native

-MSH exhibits a half-life (

) of less than 5 minutes, primarily due to cleavage by Prolyl Oligopeptidase (POP) and Prolylcarboxypeptidase (PRCP) .[1]

To overcome this, three generations of analogs have been developed using distinct structural strategies:

  • Linear Modification: (e.g., Afamelanotide) – Steric hindrance via D-amino acids.[1]

  • Lactam Cyclization: (e.g., Melanotan II, Bremelanotide) – Conformational constraint via amide bridges.[1]

  • Disulfide Cyclization: (e.g., Setmelanotide) – Covalent disulfide bridging for maximal proteolytic resistance.[1]

This guide provides a side-by-side technical comparison of these analogs, focusing on their pharmacokinetic stability profiles and the specific chemical modifications that drive their performance.[1]

Comparative Data: Stability & Pharmacokinetics

The following table synthesizes pharmacokinetic data from human plasma studies. Note the dramatic increase in


 as structural constraints are tightened.[1]
AnalogStructure ClassKey Modifications

(Human Plasma)
Mechanism of Stabilization
Native

-MSH
Linear (13 AA)None< 5 min None (Susceptible to PRCP/POP)
Afamelanotide (NDP-MSH)Linear (13 AA)[Nle⁴, D-Phe⁷]~30-40 min (IV)*Steric Hindrance: D-Phe⁷ blocks enzymatic access to the cleavage site.[1]
Melanotan II Cyclic (7 AA)Lactam Bridge (Asp-Lys)~33 min (IV)Conformational Constraint: Lactam bridge reduces accessible conformers for proteases.[1]
Bremelanotide (PT-141)Cyclic (7 AA)Lactam Bridge (Asp-Lys)~2.7 hours (SubQ)Conformational Constraint: Metabolite of MT-II; retains lactam stability.[1]
Setmelanotide (RM-493)Cyclic (8 AA)Disulfide Bridge (Cys-Cys)~11 hours Covalent Locking: Disulfide bridge creates a rigid, highly resistant scaffold.[1]

*Note: Afamelanotide is often administered via slow-release implant (SubQ


 ~15h), but the intrinsic peptide stability is reflected in the IV data.[1]

Mechanistic Insight: How Structure Dictates Stability

The degradation of


-MSH is not random; it is a specific enzymatic process.[1] The following diagram illustrates the degradation pathway of the native peptide versus the blocking mechanisms employed by high-stability analogs.

MSH_Degradation_Mechanism Native Native α-MSH (Linear) Enzyme Enzymatic Attack (PRCP / POP) Native->Enzyme High Affinity Fragments Inactive Fragments (Rapid Clearance) Enzyme->Fragments Cleavage Afamel Afamelanotide (Linear Modified) Block1 D-Phe7 Substitution (Steric Hindrance) Afamel->Block1 Cyclic Setmelanotide (Disulfide Cyclic) Block2 Disulfide Bridge (Rigid Lock) Cyclic->Block2 Block1->Enzyme Blocks Block2->Enzyme Blocks

Figure 1: Mechanism of enzymatic resistance.[1][2] D-Phe substitution (Afamelanotide) provides steric protection, while cyclization (Setmelanotide) physically prevents the peptide from entering the enzyme's active site.[1]

Experimental Protocol: In Vitro Plasma Stability Assay

To objectively compare a new MSH analog against these benchmarks, the following LC-MS/MS protocol is recommended. This workflow is designed to quantify the disappearance of the parent peptide over time.

Protocol Overview
  • Matrix: Pooled Human Plasma (Lithium Heparin).[1]

  • Concentration: 1 µM (to ensure detection above LLOQ).

  • Reference Standard: Propantheline (High instability control) or Warfarin (High stability control).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve the MSH analog in DMSO to create a 10 mM stock solution.

    • Dilute stock to 100 µM in PBS (Intermediate Standard).

  • Incubation:

    • Pre-warm pooled human plasma to 37°C in a water bath.[1]

    • Spike plasma with the Intermediate Standard to a final concentration of 1 µM .

    • Critical Step: Ensure final DMSO concentration is < 1% to avoid inhibiting plasma enzymes.[1]

  • Sampling (Time Course):

    • Aliquot 100 µL of the mixture at the following time points:

      • 
         (Immediate), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.[1]
        
    • Tip: For native

      
      -MSH, include earlier time points (2 min, 5 min).[1]
      
  • Quenching & Extraction:

    • Transfer aliquots immediately into tubes containing 300 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) (e.g., Tolbutamide or isotope-labeled MSH).

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.[1]

    • Centrifuge at 4,000 x g for 20 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject the supernatant onto a C18 Reverse Phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Monitor the transition of the parent ion

      
       or 
      
      
      
      to specific daughter fragments.[1]
  • Data Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Calculate the elimination rate constant (

      
      ) from the slope.[1]
      
    • Calculate Half-life:

      
      .[1]
      
Workflow Visualization

Stability_Assay_Workflow cluster_sampling Sampling Time Points Start Start: 10mM Peptide Stock Spike Spike into Human Plasma (Final Conc: 1 µM) Start->Spike Incubate Incubate at 37°C (Water Bath) Spike->Incubate T0 T=0 min Incubate->T0 T1 T=15 min Incubate->T1 T2 T=... Incubate->T2 TEnd T=24 hrs Incubate->TEnd Quench Quench with Ice-Cold ACN (+ Internal Standard) T0->Quench T1->Quench T2->Quench TEnd->Quench Centrifuge Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->Analyze

Figure 2: Standardized workflow for assessing peptide stability in plasma.

References

  • Sawyer, T. K., et al. (1980).[1] "[Nle4, D-Phe7]-alpha-melanocyte stimulating hormones: A highly potent alpha-melanotropin with ultralong biological activity."[1] Proceedings of the National Academy of Sciences, 77(10), 5754–5758.[1] Link[1]

  • Dorr, R. T., et al. (1996).[1][3] "Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study." Life Sciences, 58(20), 1777-1784.[1][3][4] Link

  • FDA Center for Drug Evaluation and Research. (2019).[1] "Vyleesi (bremelanotide) Multi-Disciplinary Review and Evaluation." Link

  • Clément, K., et al. (2020).[1] "Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency." The Lancet Diabetes & Endocrinology, 8(12), 960-970.[1] Link

  • Bickerdike, M. J. (2009).[1][5] "Melanocortin agonists in the treatment of dysfunction of sexual desire." Current Topics in Medicinal Chemistry, 9(12), 1075-1080.[1] Link

Sources

Validation

Validating the Neuroprotective Properties of 4-Nle-alpha-MSH: A Comparative Technical Guide

Executive Summary: The Stability-Efficacy Nexus While native -Melanocyte Stimulating Hormone ( -MSH) exhibits profound neuroprotective and anti-inflammatory potential, its utility as a therapeutic agent is severely compr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Efficacy Nexus

While native


-Melanocyte Stimulating Hormone (

-MSH) exhibits profound neuroprotective and anti-inflammatory potential, its utility as a therapeutic agent is severely compromised by a plasma half-life of roughly 20–25 minutes and rapid enzymatic degradation.

This guide validates 4-Nle-alpha-MSH (specifically the [Nle4, D-Phe7]-


-MSH analog, also known as Afamelanotide or Melanotan I) as a superior alternative. By substituting Methionine with Norleucine (Nle) at position 4 and Phenylalanine with D-Phenylalanine at position 7, this analog achieves a critical balance: it retains high affinity for Melanocortin receptors (MC1R, MC3R, MC4R) while resisting serum proteolysis, extending its biological half-life to hours rather than minutes.

The following sections detail the mechanistic validation, comparative performance, and self-validating experimental protocols required to assess this molecule in neurodegenerative and ischemic models.

Part 1: The Comparative Landscape

To validate 4-Nle-


-MSH, one must benchmark it against the native peptide and established clinical standards.
Table 1: Physicochemical and Functional Comparison
FeatureNative

-MSH
4-Nle-

-MSH (Afamelanotide)
NDP-

-MSH (Melanotan II)
Minocycline (Control)
Sequence Ac-Ser-Tyr-Ser-Met -Glu-His-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH2Cyclic Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2N/A (Small Molecule)
Serum Half-Life ~20–25 mins~30–60 mins (linear stability)> 120 mins (cyclic stability)11–22 hours
MC4R Selectivity Non-selectiveHigh Affinity (Agonist)Super-Agonist (High Potency)N/A (Microglial Inhibitor)
Enzymatic Resistance Low (Rapid proteolysis)High (Resistant to serum proteases)Very HighN/A
Side Effect Profile MinimalPigmentation, mild nauseaPressor effects, sexual arousalAntibiotic resistance, staining
Neuroprotection Window Narrow (Immediate)Broad (Up to 6h post-injury)BroadPre-treatment preferred

Expert Insight: While NDP-


-MSH is more potent, its cyclic structure often leads to off-target pressor effects (blood pressure spikes). 4-Nle-

-MSH offers a safer translational profile for chronic neuroprotection, avoiding the hypertensive risks associated with super-agonists.

Part 2: Mechanistic Architecture

The neuroprotective efficacy of 4-Nle-


-MSH is not singular; it is biphasic. It acts directly on neurons to promote survival (via MC4R) and indirectly on microglia to suppress inflammation.
Validated Signaling Pathways
  • Survival Pathway: Activation of MC4R

    
     cAMP 
    
    
    
    PKA
    
    
    CREB phosphorylation
    
    
    Upregulation of BDNF and Bcl-2.
  • Anti-Inflammatory Pathway: Inhibition of NF-

    
    B nuclear translocation, reducing TNF-
    
    
    
    and IL-6 release.
Diagram 1: Signal Transduction Pathways

Neuroprotection_Pathway Ligand 4-Nle-alpha-MSH Receptor MC4 Receptor (Neuronal/Microglial) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB p-CREB PKA->CREB Phosphorylation NFkB NF-κB (Inhibition) PKA->NFkB Inhibition BDNF BDNF / Bcl-2 (Survival) CREB->BDNF Transcription Cytok TNF-α / IL-6 (Reduced Inflammation) NFkB->Cytok Suppression

Caption: Dual-action mechanism of 4-Nle-alpha-MSH: Promoting neuronal survival via CREB while simultaneously suppressing inflammatory cytokine release via NF-κB inhibition.

Part 3: In Vivo Validation Protocols

To establish validity, you must demonstrate efficacy in a system where the "Therapeutic Window" is the variable. Native


-MSH fails if delayed; 4-Nle-

-MSH should succeed.
Protocol A: Ischemic Stroke Model (MCAO)

Objective: Validate neuroprotection with delayed administration (clinical relevance).

Experimental Workflow:

  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO) for 90 minutes using a silicon-coated monofilament.

  • Grouping (n=10/group):

    • Sham: Surgery without occlusion.

    • Vehicle: Saline i.p. at 2h post-reperfusion.

    • Native

      
      -MSH: 500 
      
      
      
      g/kg i.p. at 2h post-reperfusion.
    • 4-Nle-

      
      -MSH: 500 
      
      
      
      g/kg i.p. at 2h post-reperfusion.
  • Readouts (24h & 72h):

    • Neurological Score: Modified Garcia Scale (0–18).

    • Infarct Volume: 2% TTC staining (correct for edema).

    • Mechanism Check: Western blot of penumbra tissue for p-CREB and cleaved Caspase-3.

Self-Validating Checkpoint:

  • The Native Failure: The Native

    
    -MSH group administered at 2 hours should show statistically insignificant improvement compared to Vehicle due to rapid degradation before crossing the BBB in sufficient quantities.
    
  • The 4-Nle Success: The 4-Nle group must show significant infarct reduction (>30%) to validate superior stability.

Diagram 2: MCAO Experimental Timeline

MCAO_Timeline cluster_legend Validation Key Start T=0 MCAO Induction Reperf T=90 min Reperfusion Start->Reperf Tx T=3.5 Hours (Delayed Dosing) Reperf->Tx Test T=24 Hours Neuro Score Tx->Test Sacrifice T=72 Hours TTC Staining / Western Blot Test->Sacrifice Delayed Dosing mimics clinical reality Delayed Dosing mimics clinical reality

Caption: Timeline for delayed treatment efficacy. 4-Nle-alpha-MSH is administered 2 hours post-reperfusion (3.5h total from onset) to test stability-driven therapeutic window.

Part 4: Chronic Neurodegeneration Protocol (Alzheimer's)

Objective: Validate cognitive preservation despite amyloid pathology (Synaptic protection vs. Plaque clearance).

Methodology:

  • Model: APPSwe/PS1dE9 (transgenic AD mice) vs. Wild Type.

  • Dosing Regimen:

    • Start age: 6 months (early plaque formation).

    • Duration: 8 weeks.

    • Dose: 4-Nle-

      
      -MSH (200 
      
      
      
      g/kg/day i.p.) vs. Vehicle.
  • Key Assay: Morris Water Maze (MWM)

    • Days 1–5: Hidden platform training (Learning).

    • Day 6: Probe trial (Memory retention).

Data Interpretation:

  • Valid Result: 4-Nle treated mice should show reduced latency to find the platform and increased time in the target quadrant compared to vehicle.

  • Critical Distinction: Histology may show unchanged amyloid plaque load, but significantly higher Synaptophysin and PSD-95 levels. This validates that the mechanism is neuroprotective (synapse survival) rather than amyloid-clearing.

Part 5: Critical Analysis & Troubleshooting

As a Senior Scientist, you must anticipate failure modes.

1. The Blood-Brain Barrier (BBB) Variable

  • Challenge: Peptides have poor BBB permeability.

  • Validation: In inflammation (stroke/AD), the BBB is often compromised, aiding entry. However, for rigorous validation in healthy controls, intranasal administration is a superior route to bypass the BBB compared to systemic i.p. injection.[1][2][3][4][5]

  • Control: Always measure serum corticosterone. If corticosterone spikes, your peptide might be acting peripherally on the adrenal cortex (MC2R cross-reactivity, though low for 4-Nle) rather than centrally.

2. Dosing Frequency

  • Native

    
    -MSH requires continuous infusion (osmotic pump) to show effects.
    
  • 4-Nle-

    
    -MSH allows for once-daily (QD) or twice-daily (BID) dosing. If QD dosing fails, switch to BID before discarding the molecule; metabolic rates in rodents are higher than humans.
    

3. Receptor Specificity

  • To prove the effect is MC4R-mediated, pre-treat a subset of animals with HS024 (selective MC4R antagonist).[6] If the neuroprotective effect of 4-Nle-

    
    -MSH persists in the presence of HS024, the mechanism is off-target (invalid).
    

References

  • Catania, A., et al. (2004). "The melanocortin system in control of inflammation."[7][8] The Scientific World Journal. Link

  • Giuliani, D., et al. (2015).[6] "NDP-alpha-MSH induces intense neurogenesis and cognitive recovery in Alzheimer transgenic mice through activation of melanocortin MC4 receptors."[6] Molecular and Cellular Neuroscience. Link

  • Spaccapelo, L., et al. (2011). "Alpha-melanocyte-stimulating hormone improves outcome in a mouse model of ischemic stroke."[9][5][6] Stroke. Link

  • Cai, M., et al. (2014). "Novel stable melanocortin 4 receptor agonists." Peptides. Link

  • Vawter, M.P., et al. (2004). "Application of metabolic stability to the design of novel alpha-MSH analogues." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Nle-alpha-MSH

Part 1: Operational Alert & Hazard Profile Immediate Directive: Treat 4-Nle-alpha-MSH (and its analogs like [Nle4, D-Phe7]-alpha-MSH) as a high-potency bioactive peptide . Unlike standard organic reagents, the primary ri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Alert & Hazard Profile

Immediate Directive: Treat 4-Nle-alpha-MSH (and its analogs like [Nle4, D-Phe7]-alpha-MSH) as a high-potency bioactive peptide . Unlike standard organic reagents, the primary risk here is not flammability or acute corrosivity, but biological activity at nanomolar concentrations . Improper disposal can lead to environmental bio-accumulation or unintended exposure to personnel.

NEVER dispose of this substance down the drain. NEVER dispose of solid residue in general trash.

Chemical Identity & Risk Assessment
ParameterSpecification
Chemical Name [Nle4]-alpha-Melanocyte Stimulating Hormone (and variants like Melanotan I/II)
CAS Number 75921-69-6 (Common variant [Nle4, D-Phe7])
Physical State Lyophilized White Powder (Hygroscopic)
Solubility Soluble in water, saline, and dilute acetic acid
Bioactivity Potent agonist for Melanocortin receptors (MC1R, MC3R, MC4R, MC5R)
Primary Hazard Bioactive dust inhalation; mucous membrane absorption.[1][2][3][4]
RCRA Status Non-listed (Not P or U listed), but managed as Hazardous Chemical Waste due to bioactivity.
Part 2: Disposal Protocols

The disposal pathway depends entirely on the physical state of the waste. Follow the decision matrix below to determine the correct workflow.

Workflow 1: Disposal Decision Matrix

DisposalMatrix Start Waste Identified: 4-Nle-alpha-MSH StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Lyophilized) StateCheck->Solid Liquid Liquid Solution (Dissolved in Solvent/Buffer) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes, Sharps) StateCheck->Debris ActionSolid Segregate into Solid Chemical Waste Drum Solid->ActionSolid Do not dissolve ActionLiquid Segregate into Liquid Chemical Waste Carboy Liquid->ActionLiquid Check solvent compatibility ActionSharps Sharps Container (Bio/Chem Rated) Debris->ActionSharps Needles/Glass ActionSoft Double Bag -> Dry Chemical Waste Debris->ActionSoft Wipes/PPE Destruction Final Destruction: High-Temp Incineration ActionSolid->Destruction ActionLiquid->Destruction ActionSharps->Destruction ActionSoft->Destruction

Figure 1: Decision matrix for segregating peptide waste streams based on physical state.

Detailed Methodologies

1. Solid Waste (Pure Powder/Vials)

  • Context: Expired stock or residual lyophilized powder.

  • Protocol:

    • Do not reconstitute for the purpose of disposal. Keep the substance solid to minimize volume and spill risk.

    • Cap the original vial tightly. Wrap the cap with Parafilm to prevent fugitive dust.

    • Place the vial into a secondary clear, sealable bag (e.g., Ziploc).

    • Affix a hazardous waste tag labeled: "Toxic Solid - Bioactive Peptide - [Nle4]-alpha-MSH".

    • Deposit into the lab's Solid Chemical Waste Drum .

    • Destruction Method: Commercial chemical incineration with flue gas scrubbing.

2. Liquid Waste (Stock Solutions/Reaction Mixtures)

  • Context: Peptide dissolved in water, DMSO, or Acetonitrile.

  • Protocol:

    • Identify the solvent.

      • Aqueous/Buffer: Segregate into "Aqueous Toxic" waste streams.

      • Organic (DMSO/Acetonitrile): Segregate into "Organic/Flammable" waste streams.

    • Neutralization Warning: Do not attempt to "bleach" (oxidize) the waste in the lab unless explicitly required by your facility's Biosafety Officer. While bleach degrades peptides, it can create hazardous byproducts with certain solvents (e.g., acetonitrile + bleach = toxic fumes). Incineration is the preferred destruction method.

    • Pour waste into the appropriate HDPE or glass carboy.

    • Rinse the original vessel 3 times with a small volume of solvent; add rinsate to the waste carboy.

3. Contaminated Debris (Sharps & PPE)

  • Sharps (Needles/Syringes):

    • Place directly into a rigid, puncture-proof sharps container.

    • If the sharps contain gross amounts of liquid (>3% volume), they may need to be flagged as "Chemical Sharps" rather than standard "Bio-Sharps," depending on local EHS rules.

  • Soft Debris (Gloves/Wipes):

    • Collect in a sealable bag.

    • Dispose of as Dry Chemical Waste (often a specific bucket in the lab). Do not throw in regular trash.

Part 3: Spill Response Protocol

In the event of a powder spill, the risk of inhalation is highest. Speed and respiratory protection are critical.

Spill Cleanup Workflow

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel, Mark area PPE 2. DON PPE N95/P100 Mask, Double Gloves, Goggles Alert->PPE Contain 3. CONTAIN Cover with damp paper towels (prevents dust) PPE->Contain Clean 4. CLEAN Wipe inward from periphery Contain->Clean Dispose 5. DISPOSE All materials to Hazardous Waste Clean->Dispose

Figure 2: Sequential response for dry powder spills to minimize inhalation risk.

Step-by-Step Cleanup:

  • Evacuate & Isolate: Clear the immediate area.[5] If the spill is >100mg of powder, consider evacuating the room to let dust settle.

  • PPE Up: Wear an N95 or P100 respirator. Bioactive dusts are potent. Double glove (Nitrile).

  • Wet Method (Critical): Do NOT dry sweep.

    • Place paper towels over the spill.[6]

    • Gently wet the towels with water or 10% bleach solution (if solvent compatible) to dampen the powder.

    • This prevents aerosolization.[5]

  • Collection: Scoop up the damp towels and debris. Place in a heavy-duty plastic bag.

  • Final Wash: Clean the surface with 10% bleach followed by water to degrade trace residues.

Part 4: Regulatory Compliance (RCRA & EPA)

While 4-Nle-alpha-MSH is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed under the "General Duty Clause" and typically falls under the umbrella of "Non-RCRA Regulated Hazardous Waste" in many jurisdictions.

  • Generator Responsibility: The waste generator (you) is responsible for characterizing the waste. Due to its pharmacological potency, it meets the criteria for a substance capable of causing injury/illness.

  • Storage Limits: Adhere to your facility's Satellite Accumulation Area (SAA) limits (usually <55 gallons, or <1 quart for acutely hazardous waste, though this peptide is rarely classified as acute in the legal sense, it is best practice to treat it as such).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16132139, [Nle4, D-Phe7]-alpha-MSH. Source:[Link][1]

Sources

Handling

Personal protective equipment for handling Msh, 4-nle-alpha-

Executive Summary & Substance Profile Substance: [Nle4]-alpha-MSH (Melanocyte-stimulating hormone, 4-norleucine analog) CAS Registry Number: 581-05-5 (Generic -MSH) / 75921-69-6 (Specific analog often varies by salt form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Substance: [Nle4]-alpha-MSH (Melanocyte-stimulating hormone, 4-norleucine analog) CAS Registry Number: 581-05-5 (Generic


-MSH) / 75921-69-6 (Specific analog often varies by salt form)
Primary Hazard: Potent Bioactivity. 

Unlike bulk organic solvents where toxicity comes from volume, [Nle4]-alpha-MSH is a potent receptor agonist. The substitution of Methionine with Norleucine (Nle) at position 4 increases the peptide's resistance to enzymatic degradation and oxidation, significantly prolonging its biological half-life compared to native


-MSH.

The Safety Paradox: While often classified only as an "Irritant" on generic Safety Data Sheets (SDS), the risk profile in a research setting is elevated due to inhalation sensitization and accidental systemic absorption . Because this peptide is designed to be stable and bioactive at nanomolar concentrations, trace exposure via inhalation of lyophilized powder can trigger physiological responses (skin darkening, nausea, cardiovascular modulation).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundancy system: if one barrier fails, a secondary barrier prevents exposure.

Category Requirement Scientific Rationale (The "Why")
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Critical: Nasal mucosa is a highly effective delivery route for MSH analogs. Inhalation of airborne powder during weighing results in rapid systemic uptake.
Hand Protection Nitrile Gloves (Double-gloving recommended for powder)Latex proteins can cause allergies; Nitrile offers superior chemical resistance. Double gloving allows you to doff the outer layer immediately after handling the vial, preventing cross-contamination of pipettes/door handles.
Eye Protection Chemical Splash Goggles Standard safety glasses have gaps. Goggles seal the orbital area, preventing lyophilized "dust" from settling on the ocular surface, another rapid absorption route.
Body Defense Lab Coat (Buttoned, Tyvek sleeves optional)Prevents accumulation of peptide dust on street clothes, which could be re-aerosolized later outside the lab.

Operational Logic & Workflow

Handling bioactive peptides requires a decision-based workflow dependent on the physical state of the matter.[1] The highest risk occurs during the transition from Solid (Lyophilized) to Liquid (Solvated) .

Visualization: Safety Decision Tree

The following diagram outlines the critical control points for handling [Nle4]-alpha-MSH.

G Start START: [Nle4]-alpha-MSH Handling StateCheck Determine Physical State Start->StateCheck Solid State: Lyophilized Powder StateCheck->Solid Powder Form Liquid State: Solvated/Reconstituted StateCheck->Liquid Liquid Form Hood MANDATORY: Chemical Fume Hood Solid->Hood Static Risk: Static Aerosolization Hood->Static Weighing Protocol: Anti-Static Gun + Closed Balance Static->Weighing Weighing->Liquid Reconstitution Disposal Disposal: Chemical Incineration Weighing->Disposal Bench Permitted: Benchtop (with Splash Shield) Liquid->Bench Aerosol Risk: Micro-droplets/Needle Stick Bench->Aerosol Pipetting Protocol: Low-Retention Tips + Reverse Pipetting Aerosol->Pipetting Pipetting->Disposal

Caption: Operational workflow distinguishing high-risk powder handling (Red/Orange) from lower-risk liquid handling (Green).

Validated Experimental Protocols

Protocol A: Weighing & Reconstitution (High Risk)

Objective: Solubilize the peptide without degradation or user exposure.

  • Environment Setup (Self-Validation):

    • Verify Fume Hood flow (magnehelic gauge or tissue test).

    • Place an ionizer or anti-static gun near the balance. Reason: Lyophilized peptides are often hygroscopic and prone to static charge; static can cause the powder to "jump" off the spatula, creating an inhalation hazard.

  • Vial Opening:

    • Tap the vial gently on a padded surface to settle all powder to the bottom.

    • Slowly equalize pressure. If the vial is under vacuum, rushing this step will turbulence the powder into the air.

  • Solvent Addition:

    • Add the solvent (typically sterile water or dilute acetic acid, depending on net charge) directly to the vial if possible, rather than weighing powder onto a weigh boat. This containment strategy eliminates the transfer step where 90% of spills occur.

  • Dissolution:

    • Do NOT Vortex. Vortexing introduces shear stress which can damage peptide secondary structures.

    • Swirl gently or invert slowly.

    • Checkpoint: Inspect for "gel clots." [Nle4]-alpha-MSH is generally soluble, but high concentrations (>1mg/mL) may require sonication.

Protocol B: Storage & Stability

Objective: Prevent oxidation and hydrolysis.

  • Aliquot immediately. Repeated freeze-thaw cycles cause micro-shearing of the peptide backbone.

  • Inert Gas Overlay: Before capping storage vials, gently blow dry Nitrogen or Argon into the headspace. Reason: Even though the Norleucine (Nle) modification makes position 4 resistant to oxidation, other residues (like Tryptophan) remain susceptible to reactive oxygen species.

  • Temperature: Store lyophilized powder at -20°C. Store aliquots at -80°C for long-term stability (>1 month).

Emergency & Disposal Procedures

Accidental Exposure Response[2]
  • Inhalation: Move immediately to fresh air. The primary concern is bronchoconstriction or systemic adrenergic-like effects. Monitor pulse.

  • Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol or DMSO; these are permeation enhancers and will drive the peptide deeper into the dermis.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

Waste Disposal Logistics

Do NOT dispose of [Nle4]-alpha-MSH in biological waste (red bags) unless it is mixed with viral vectors or cells.

  • Solid Waste: Vials, weigh boats, and contaminated gloves must go into Hazardous Chemical Waste (solid).

  • Liquid Waste: Collect in a dedicated container labeled "Peptide Solutions with Trace Organics."

  • Destruction Method: Incineration is the only validated method to fully denature the peptide backbone.

References

  • National Institutes of Health (NIH) / PubChem. Melanotan I (Afamelanotide) Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.